Desdifluoromethoxy Hydroxy Pantoprazole
Beschreibung
BenchChem offers high-quality Desdifluoromethoxy Hydroxy Pantoprazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desdifluoromethoxy Hydroxy Pantoprazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUAEPGGXGQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Profiling of Desdifluoromethoxy Hydroxy Pantoprazole
CAS Registry Number: 1261238-06-5 Molecular Weight: 333.36 g/mol
Executive Summary
Desdifluoromethoxy Hydroxy Pantoprazole (CAS 1261238-06-5) is a critical process-related impurity and degradation product associated with the proton pump inhibitor (PPI) Pantoprazole.[1] Chemically defined as the 5-hydroxy derivative of the parent drug, it arises when the difluoromethoxy group (
This guide provides a comprehensive technical analysis for researchers engaged in impurity profiling, analytical method development (HPLC/LC-MS), and API quality control. It details the physicochemical properties, synthesis pathways, and validated detection protocols required to meet ICH Q3A/B regulatory thresholds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise characterization of this impurity is essential for establishing "mass balance" in stability studies. Unlike Pantoprazole, which is lipophilic due to the fluorinated ether, this impurity possesses a phenolic hydroxyl group, significantly altering its polarity and retention behavior.
Table 1: Core Chemical Data
| Property | Specification |
| Common Name | Desdifluoromethoxy Hydroxy Pantoprazole |
| Systematic Name | 2-[[(3,4-Dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol |
| CAS Number | 1261238-06-5 |
| Molecular Formula | |
| Molecular Weight | 333.36 Da |
| Monoisotopic Mass | 333.0783 Da |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent) |
| pKa (Calculated) | ~9.2 (Phenolic -OH), ~3.8 (Pyridine N) |
Structural Analysis & Origin Mechanisms
Structural Relationship
The nomenclature "Desdifluoromethoxy Hydroxy" indicates a substitution reaction logic:
-
Desdifluoromethoxy: Removal of the difluoromethoxy group (
). -
Hydroxy: Addition of a hydroxyl group (
).
Mathematically, this corresponds to the loss of a
-
Pantoprazole:
(MW 383.37)[2] -
Impurity:
(MW 333.36) -
Difference:
(MW ~50)
Formation Pathways
This impurity typically arises via two distinct mechanisms:
-
Process Impurity (Primary): Carryover of 5-hydroxy-2-mercaptobenzimidazole in the starting material 5-(difluoromethoxy)-2-mercaptobenzimidazole. If the difluoromethylation step is incomplete during raw material production, the hydroxy-analog reacts downstream to form this impurity.
-
Degradation (Secondary): While the difluoromethyl ether is generally stable, harsh acidic hydrolysis or metabolic O-dealkylation can cleave the
group, regenerating the phenol.
Visualization: Structural Divergence & Origin
The following diagram illustrates the structural relationship and the process origin of the impurity.
Figure 1: Origin pathway showing how the impurity propagates from raw material contamination through the synthesis pipeline.
Synthesis & Isolation Protocol
To generate this compound as a Reference Standard (RS) for HPLC validation, a targeted synthesis is required. This protocol avoids the difluoromethylation step entirely.
Experimental Workflow
Objective: Synthesize 2-[[(3,4-Dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol.
Step 1: Condensation (Sulfide Formation)
-
Reagents: Dissolve 5-hydroxy-2-mercaptobenzimidazole (1.0 eq) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.1 eq) in Methanol.
-
Catalyst: Add NaOH (2.2 eq) to maintain alkalinity (pH > 11).
-
Reaction: Reflux at 60-65°C for 4 hours.
-
Workup: Evaporate methanol. Add water and adjust pH to 7.0 with acetic acid. The sulfide intermediate precipitates. Filter and dry.
Step 2: Selective Oxidation (Sulfoxide Formation)
-
Solvent: Dissolve the sulfide intermediate in Dichloromethane (DCM) or Ethyl Acetate at -10°C.
-
Oxidant: Slowly add m-Chloroperbenzoic acid (mCPBA) (0.95 eq) dissolved in DCM. Note: Use substoichiometric amounts to prevent sulfone (over-oxidation) formation.
-
Quench: After 30 mins, quench with 10%
solution. -
Purification: Wash organic layer with
. Evaporate solvent. -
Crystallization: Recrystallize from Acetone/Hexane to obtain the target sulfoxide.
Analytical Methodology (HPLC & LC-MS)
Due to the phenolic hydroxyl group, Desdifluoromethoxy Hydroxy Pantoprazole is significantly more polar than Pantoprazole. This results in a shorter retention time (RRT < 1.0) in reverse-phase chromatography.
HPLC Method Parameters
This method is self-validating through the resolution requirement between the impurity and the API.
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V), |
| Mobile Phase A | Phosphate Buffer pH 7.0 (0.05 M) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm (Isosbestic point for benzimidazoles) |
| Gradient | 0-15 min: 20% B |
LC-MS Identification
-
Ionization: ESI Positive Mode.
-
Target Mass:
- : 334.36
- : 356.35
-
Fragmentation Pattern: Look for characteristic loss of the sulfinyl group and the pyridine moiety. The benzimidazole fragment will show a mass shift of -50 Da compared to the Pantoprazole benzimidazole fragment.
Visualization: Analytical Logic
The following diagram details the decision logic for identifying this specific impurity during a batch release test.
Figure 2: Analytical decision tree for confirming the identity of the impurity using HPLC-UV-MS.
References
-
GLP Pharma Standards. (n.d.). Desdifluoromethoxy Hydroxy Pantoprazole - Product Catalog. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Pantoprazole Impurities. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Pantoprazole Sodium Sesquihydrate Monograph 2296. (Referenced for general impurity profiling context).
Sources
The Unmasking of a Degradant: A Technical Guide to the Identification of Desdifluoromethoxy Hydroxy Pantoprazole in Pantoprazole Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of a key degradation product of Pantoprazole, Desdifluoromethoxy Hydroxy Pantoprazole. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a foundational understanding of the chemical transformations and analytical strategies involved in the identification and characterization of this specific impurity.
Introduction: The Imperative of Degradation Profiling
Pantoprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its chemical structure, a substituted benzimidazole, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[3][4][5] The identification and characterization of its degradation products are not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of the final pharmaceutical product. One such critical degradant is Desdifluoromethoxy Hydroxy Pantoprazole, the formation of which involves a significant alteration to the core Pantoprazole molecule.
Unveiling Desdifluoromethoxy Hydroxy Pantoprazole
Desdifluoromethoxy Hydroxy Pantoprazole is a known impurity of Pantoprazole with the chemical formula C15H15N3O4S and a molecular weight of 333.36 g/mol . Its chemical name is 2-[[(3,4-Dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol, and it is assigned the CAS number 1261238-06-5. The structure, as the name implies, is characterized by the substitution of the 5-difluoromethoxy group on the benzimidazole ring of Pantoprazole with a hydroxyl group.
| Feature | Pantoprazole | Desdifluoromethoxy Hydroxy Pantoprazole |
| Molecular Formula | C16H15F2N3O4S | C15H15N3O4S |
| Molecular Weight | 383.37 g/mol | 333.36 g/mol |
| CAS Number | 102625-70-7 | 1261238-06-5 |
| Key Structural Difference | 5-difluoromethoxy group | 5-hydroxy group |
Proposed Formation Pathway: A Mechanistic Perspective
The transformation of Pantoprazole to Desdifluoromethoxy Hydroxy Pantoprazole is primarily a hydrolytic cleavage of the difluoromethoxy group. While the difluoromethoxy group is generally considered more stable than a simple methoxy group due to the electron-withdrawing nature of the fluorine atoms, it is not entirely inert. Under specific stress conditions, particularly acidic or potentially high-humidity environments, this group can undergo hydrolysis.
A plausible mechanism for this degradation is proposed as follows:
-
Protonation of the Ether Oxygen: In an acidic medium, the ether oxygen of the difluoromethoxy group can be protonated, making the adjacent carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule can then act as a nucleophile, attacking the electrophilic carbon.
-
Formation of a Hemiacetal-like Intermediate: This leads to the formation of an unstable intermediate.
-
Elimination of Difluoromethanol (or its breakdown products) and Tautomerization: The intermediate can then collapse, eliminating a molecule of difluoromethanol (which would likely be unstable and further decompose) and leaving a hydroxyl group attached to the benzimidazole ring. The resulting enol form would then tautomerize to the more stable phenolic form.
Caption: Proposed hydrolytic degradation pathway of Pantoprazole to Desdifluoromethoxy Hydroxy Pantoprazole.
Analytical Identification and Characterization: A Step-by-Step Workflow
The identification of Desdifluoromethoxy Hydroxy Pantoprazole in a degraded sample of Pantoprazole requires a systematic analytical approach. A stability-indicating method is crucial to separate the degradant from the parent drug and other impurities.[3][4][6]
Forced Degradation Studies
To generate Desdifluoromethoxy Hydroxy Pantoprazole, forced degradation studies are performed on Pantoprazole.[3][5][7]
Protocol for Forced Degradation:
-
Preparation of Pantoprazole Stock Solution: Prepare a stock solution of Pantoprazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8 hours), monitoring the degradation periodically.
-
Cool the solution and neutralize it with an equivalent amount of 1N NaOH.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Reflux the solution at 80°C for a specified period, monitoring the degradation.
-
Cool the solution and neutralize it with an equivalent amount of 1N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, and monitor the degradation.
-
-
Photolytic Degradation:
-
Expose a solution of Pantoprazole in a suitable solvent (e.g., methanol) to UV light (e.g., 254 nm) and visible light for an extended period.
-
A control sample should be kept in the dark at the same temperature.
-
Caption: Experimental workflow for the generation and identification of Pantoprazole degradation products.
Chromatographic Separation
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation of Pantoprazole and its degradation products.[3][4]
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium acetate buffer (pH adjusted to 4.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
Mass Spectrometric Identification
Liquid chromatography-mass spectrometry (LC-MS) is the definitive technique for the identification of unknown degradation products.[3][7][8]
Expected Mass Spectrometric Data:
-
Pantoprazole: The protonated molecule [M+H]+ will be observed at an m/z corresponding to its molecular weight (384.08).
-
Desdifluoromethoxy Hydroxy Pantoprazole: The protonated molecule [M+H]+ will be observed at an m/z corresponding to its molecular weight (334.08). The mass difference of -50 Da compared to Pantoprazole is a key indicator of the loss of the CHF2O group and the gain of an OH group.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
MS/MS fragmentation of the [M+H]+ ion of Desdifluoromethoxy Hydroxy Pantoprazole would provide further structural confirmation. The fragmentation pattern would be compared to that of Pantoprazole, with the key difference being the fragments containing the benzimidazole moiety, which will show a mass shift corresponding to the substitution of the difluoromethoxy group with a hydroxyl group.
Conclusion: Ensuring Pharmaceutical Quality
The identification of Desdifluoromethoxy Hydroxy Pantoprazole as a degradation product of Pantoprazole underscores the importance of comprehensive stability studies in drug development. A thorough understanding of the formation pathways and the implementation of robust, stability-indicating analytical methods are paramount to ensuring the quality, safety, and efficacy of Pantoprazole formulations. This guide provides a framework for researchers and scientists to approach the identification and characterization of this and other potential degradation products, ultimately contributing to the delivery of safer medicines.
References
-
Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. (2023). Bentham Science Publishers. Retrieved from [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). SciELO. Retrieved from [Link]
-
HPLC Method for Pantoprazole Analysis. (2015). Scribd. Retrieved from [Link]
-
Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025). PubMed. Retrieved from [Link]
-
Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. (2023). Bentham Science. Retrieved from [Link]
-
Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of 5-hydroxy-1H-benzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025). Oxford Academic. Retrieved from [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. Retrieved from [Link]
-
On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (n.d.). PMC. Retrieved from [Link]
-
HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. (2025). ResearchGate. Retrieved from [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. (n.d.). SciELO. Retrieved from [Link]
-
On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin. (1975). PubMed. Retrieved from [Link]
-
Results of analysis of forced degradation samples by proposed method. (n.d.). ResearchGate. Retrieved from [Link]
-
of pantoprazole sodium sesquihydrate. (2019). Semantic Scholar. Retrieved from [Link]
-
Summary of key LC/MS n data of pantoprazole and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry. Retrieved from [Link]
-
Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets. (n.d.). International Online Medical Council. Retrieved from [Link]
-
A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. (2011). Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Metabolic Pathway of Pantoprazole to Desdifluoromethoxy Hydroxy Pantoprazole
This guide details the metabolic transformation of Pantoprazole to Desdifluoromethoxy Hydroxy Pantoprazole (also known as 5-Hydroxy Pantoprazole or Pantoprazole Impurity/Metabolite). This specific pathway represents a critical O-dealkylation event mediated primarily by the cytochrome P450 system, distinct from the major 4'-demethylation pathway.[1]
Executive Summary
The conversion of Pantoprazole to Desdifluoromethoxy Hydroxy Pantoprazole (CAS: 1261238-06-5) involves the enzymatic removal of the difluoromethoxy (
Key Metabolic Drivers:
-
Secondary Enzyme: CYP3A4 (Minor contribution).[5]
-
Reaction Type: Oxidative O-dealkylation.[1]
-
Clinical Relevance: This metabolite serves as a marker for CYP2C19 activity and a key reference standard for impurity profiling in drug development.
Chemical Basis & Structural Transformation[1]
The transformation is chemically defined by the cleavage of the ether bond at the 6-position of the benzimidazole moiety.
| Feature | Parent: Pantoprazole | Metabolite: Desdifluoromethoxy Hydroxy Pantoprazole |
| Molecular Formula | ||
| Molecular Weight | 383.37 g/mol | ~333.36 g/mol |
| Key Functional Group | Difluoromethoxy ( | Hydroxyl ( |
| Position | Benzimidazole Ring (C6) | Benzimidazole Ring (C6) |
| Lipophilicity (LogP) | ~2.0 (Moderate) | Lower (More Polar) |
Reaction Stoichiometry
Enzymatic Mechanism: The O-Dealkylation Pathway[1]
The formation of Desdifluoromethoxy Hydroxy Pantoprazole follows a classic CYP450-mediated O-dealkylation mechanism .[1] This is a multi-step radical abstraction process.
Step-by-Step Mechanism
-
Binding: Pantoprazole binds to the active site of CYP2C19 (or CYP3A4), orienting the difluoromethoxy group toward the heme-iron oxidant (
). -
Hydrogen Abstraction: The high-valent iron-oxo species abstracts a hydrogen atom from the difluoromethyl carbon (
), creating a carbon-centered radical.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Hydroxylation: The radical rapidly recombines with the hydroxyl radical from the heme, forming an unstable hemiacetal intermediate (
). -
Spontaneous Collapse: The hemiacetal is chemically unstable and spontaneously collapses, releasing the difluoromethyl group (likely as difluoroformaldehyde or related species) and leaving the phenolic hydroxyl group on the benzimidazole ring.
Pathway Visualization
The following diagram illustrates the parallel metabolic pathways, highlighting the specific formation of the Desdifluoromethoxy metabolite.
Caption: Schematic of Pantoprazole metabolism showing the specific CYP2C19-mediated O-dealkylation pathway yielding Desdifluoromethoxy Hydroxy Pantoprazole.[1]
Experimental Protocols for Validation
To validate this pathway in a research setting, the following protocols ensure reproducibility and specificity.
Protocol A: In Vitro Microsomal Incubation
Objective: Confirm CYP2C19 dependency using recombinant enzymes (rCYP) or Human Liver Microsomes (HLM) with specific inhibitors.[1]
-
Reagent Prep:
-
Substrate: Pantoprazole (10 µM final concentration).
-
Enzyme Source: Recombinant CYP2C19 (Bactosomes/Supersomes) and HLM (0.5 mg/mL protein).[1]
-
Inhibitors: Ticlopidine (CYP2C19 specific, 5 µM) and Ketoconazole (CYP3A4 specific, 1 µM).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
-
Incubation Workflow:
-
Pre-incubation: Mix buffer (PBS pH 7.4), microsomes, and inhibitors for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system.
-
Reaction: Incubate for 30–60 minutes at 37°C in a shaking water bath.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Pantoprazole-d3).
-
-
Analysis:
-
Centrifuge at 10,000 x g for 10 min.
-
Inject supernatant into LC-MS/MS.[1]
-
Protocol B: Analytical Detection (LC-MS/MS)
Objective: Quantify Desdifluoromethoxy Hydroxy Pantoprazole distinct from other hydroxylated metabolites.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization | ESI Positive Mode ( |
| MRM Transition | Parent: 384.1 |
Note: The mass shift of -50 Da (loss of
Clinical & Research Implications
Pharmacogenomics (CYP2C19 Polymorphism)
Since this pathway is mediated by CYP2C19, the formation of Desdifluoromethoxy Hydroxy Pantoprazole is highly sensitive to patient genotype:
-
Poor Metabolizers (PM): (e.g., 2/2, 2/3 alleles) show significantly reduced formation of this metabolite, leading to higher parent drug exposure.
-
Rapid Metabolizers (RM): (e.g., 17/17) show accelerated formation.
-
Application: This metabolite can serve as a secondary phenotypic marker for CYP2C19 activity in clinical trials.
Impurity Profiling
In drug manufacturing, "Desdifluoromethoxy Hydroxy Pantoprazole" is a critical Process Related Impurity and Degradant .
-
Stability: It can form under forced degradation conditions (oxidative stress).
-
Regulatory: Must be monitored according to ICH Q3A/B guidelines if levels exceed 0.10%.
References
-
FDA Labeling. (2016). PROTONIX (pantoprazole sodium) Delayed-Release Tablets Prescribing Information. U.S. Food and Drug Administration.[6][7] Link
-
ClinPGx. (2024). Pantoprazole Pathway, Pharmacokinetics. Clinical Pharmacogenomics Implementation Consortium (CPIC) & PharmGKB.[1] Link[1]
-
Radhofer-Welte, S. (1999).[1] Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs of Today, 35(10), 765-771.[1] Link
-
PubChem. (2024). Pantoprazole Compound Summary & Metabolite Data. National Center for Biotechnology Information. Link[1]
-
BOC Sciences. (2024). Desdifluoromethoxy Hydroxy Pantoprazole Reference Standard.
Sources
- 1. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 2. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Pantoprazole's Hydroxylated Metabolites for Researchers and Drug Development Professionals
Introduction
Pantoprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Marketed under brand names like Protonix, its therapeutic action relies on the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3] However, the clinical efficacy and pharmacokinetic profile of pantoprazole are not uniform across all individuals. This variability is largely dictated by its extensive metabolism in the liver, a process dominated by the cytochrome P450 (CYP) enzyme system.[1]
This technical guide provides an in-depth exploration of the hydroxylated and other key metabolites of pantoprazole. We will dissect the metabolic pathways, examine the profound influence of pharmacogenetics, detail the analytical methodologies for their characterization, and discuss the resulting clinical implications. This document is designed for researchers, pharmacologists, and drug development professionals seeking a granular understanding of pantoprazole's disposition in the human body.
Chapter 1: The Metabolic Landscape of Pantoprazole
Pantoprazole is almost entirely metabolized prior to excretion, with its metabolites considered to have no significant pharmacological activity.[1][3] The biotransformation is a multi-pathway process primarily occurring in the liver, orchestrated by Phase I and Phase II enzymes. The two predominant Phase I pathways involve the CYP450 isoenzymes, specifically CYP2C19 and CYP3A4.[1][4]
1.1. Primary Metabolic Pathways
-
Demethylation/Hydroxylation via CYP2C19: The principal metabolic route is the demethylation of the 4-methoxy group on the pyridine ring, a reaction catalyzed by CYP2C19.[5] This is immediately followed by Phase II sulfation, leading to the main plasma metabolite.[4][5] While some literature refers to this initial step as demethylation, it is mechanistically a hydroxylation event followed by the loss of formaldehyde. For consistency with related PPIs like omeprazole, this metabolite is often conceptually parallel to a 5-hydroxy metabolite, though the exact nomenclature can vary.[5][6] This pathway is the most significant determinant of pantoprazole's clearance and is highly susceptible to genetic variation.
-
Oxidation via CYP3A4: A secondary, less dominant pathway involves the oxidation of the sulfoxide moiety to form pantoprazole sulfone.[5][6] This reaction is catalyzed by the CYP3A4 isoenzyme. While this pathway contributes less to the overall clearance compared to CYP2C19, its relative importance increases in individuals with reduced CYP2C19 function.[7]
-
Other Pathways: Studies in rats have revealed additional, more complex metabolic routes, including conjugation with glutathione followed by reduction, S-methylation, and further oxidation or hydroxylation.[8][9][10] These pathways lead to a variety of metabolites reflecting the fates of both the pyridine and benzimidazole moieties of the parent drug.[8][9]
The following diagram illustrates the core metabolic fate of pantoprazole.
Caption: Primary metabolic pathways of Pantoprazole.
Chapter 2: The Pharmacogenetic Axis: CYP2C19 Polymorphism
The most critical factor influencing pantoprazole's pharmacokinetics is the genetic polymorphism of the CYP2C19 gene.[11][12] Variations in this gene lead to the production of an enzyme with altered activity, which allows for the classification of individuals into distinct metabolizer phenotypes.[2]
2.1. Metabolizer Phenotypes
-
Poor Metabolizers (PMs): Individuals typically homozygous for no-function alleles (e.g., CYP2C192/2 or CYP2C193/3). They exhibit significantly reduced enzyme activity, leading to decreased clearance and substantially higher plasma concentrations of pantoprazole.[11][13]
-
Intermediate Metabolizers (IMs): Heterozygous individuals carrying one normal-function allele and one no-function allele (e.g., CYP2C191/2). Their metabolic capacity is between that of PMs and NMs.[11]
-
Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Individuals with two normal-function alleles (e.g., CYP2C191/1). They represent the standard metabolic phenotype.[13]
-
Rapid and Ultrarapid Metabolizers (RMs/UMs): Carriers of increased-function alleles, such as CYP2C1917 (e.g., CYP2C191/17 or CYP2C1917/*17).[13] These individuals metabolize pantoprazole much faster, resulting in lower plasma exposure and a potential risk for therapeutic failure.[2]
2.2. Quantitative Impact on Pharmacokinetics
The clinical ramifications of these genetic differences are profound. Studies have quantified the dramatic variations in pharmacokinetic parameters among these groups. As shown in the table below, poor metabolizers experience a more than 5-fold increase in drug exposure (AUC) and a corresponding prolongation of elimination half-life after a single 40 mg oral dose.[11]
Table 1: Pharmacokinetic Parameters of Pantoprazole (40 mg single dose) by CYP2C19 Genotype
| Genotype (Metabolizer Status) | n | AUC (μg·h/mL) | Cmax (μg/mL) | t½ (h) |
|---|---|---|---|---|
| 1/1 (Normal) | 6 | 4.3 ± 1.6 | 2.5 ± 0.8 | 1.3 ± 0.4 |
| 1/2 (Intermediate) | 10 | 9.3 ± 3.4 | 3.1 ± 0.9 | 3.1 ± 1.8 |
| 2/2 (Poor) | 2 | 26.1 ± 2.0 | 3.3 ± 0.2 | 8.7 ± 2.6 |
| 17/17 (Ultrarapid) | 6 | 3.0 ± 1.0 | 2.3 ± 0.7 | 1.2 ± 0.3 |
(Data synthesized from a study in healthy volunteers.[11])
This pharmacogenetic variance is the primary reason for the inter-individual variability observed in pantoprazole's efficacy.
Caption: Workflow from CYP2C19 Genotype to Clinical Outcome.
Chapter 3: Analytical Methodologies for Metabolite Profiling
Accurate identification and quantification of pantoprazole and its metabolites are essential for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. A range of analytical techniques have been developed, with high-performance liquid chromatography (HPLC) being the most prevalent.[14]
3.1. Quantitative Analysis via HPLC-UV
For quantifying pantoprazole and its primary sulfone metabolite in biological matrices like plasma, reversed-phase HPLC with UV detection is a robust and widely used method.[15][16]
Experimental Protocol: Quantification of Pantoprazole and Pantoprazole Sulfone in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Lansoprazole).[16]
-
Add 100 µL of acetonitrile to precipitate plasma proteins.[16]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5000 rpm for 15 minutes to pellet the precipitated proteins.[16]
-
Carefully collect the supernatant and inject a 20 µL volume into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: An integrated HPLC system with a UV or Diode Array Detector.[15][16]
-
Column: Waters Symmetry C18 or Phenomenex Luna C18 (e.g., 4.6 x 150 mm, 5 µm).[15][16]
-
Mobile Phase: An isocratic mixture of 0.1 M sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: Ambient (approx. 22-25 °C).[15]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of spiked standards.
-
The concentration of pantoprazole and its sulfone metabolite in unknown samples is determined by interpolation from this linear curve. The method is typically linear over a range of 0.01 to 50 µg/mL.[15]
-
3.2. Metabolite Identification via LC-MS/MS
For the discovery and structural elucidation of novel or unknown metabolites, more sensitive and specific techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ion trap mass spectrometry (LC/MSn) are required.[8][9] This approach was instrumental in identifying previously unreported glutathione-derived metabolites in rat urine.[8]
Caption: General Bioanalytical Workflow for Metabolite Analysis.
Chapter 4: Clinical and Pharmacological Implications
The variability in pantoprazole hydroxylation and metabolism has direct consequences for patient care.
-
Therapeutic Efficacy: In conditions requiring sustained acid suppression, such as healing severe erosive esophagitis or eradicating Helicobacter pylori, the CYP2C19 phenotype is a critical determinant of success. Poor metabolizers, due to their higher and more sustained plasma concentrations, often show superior healing and eradication rates compared to normal or ultrarapid metabolizers.[2][12] Conversely, ultrarapid metabolizers may require higher or more frequent dosing to achieve the desired therapeutic effect.[2]
-
Drug-Drug Interactions: As pantoprazole is a substrate of CYP2C19 and CYP3A4, there is a potential for drug-drug interactions.
-
Clopidogrel: While some PPIs that strongly inhibit CYP2C19 can reduce the activation of the antiplatelet drug clopidogrel, studies have shown that pantoprazole has no clinically important effect on its exposure or activity.[17]
-
Methotrexate: Concomitant use of PPIs with high-dose methotrexate may elevate and prolong serum concentrations of methotrexate and its metabolite, hydroxymethotrexate, potentially leading to toxicity.[17]
-
-
Safety and Tolerability: Pantoprazole is generally well-tolerated.[3] The increased exposure in poor metabolizers does not typically lead to a higher incidence of adverse events, given the drug's wide therapeutic index. However, long-term PPI use has been associated with an increased risk of Clostridium difficile-associated diarrhea, and this risk may be modulated by the level of drug exposure.[17]
Conclusion
The metabolism of pantoprazole is a complex process fundamentally governed by the activity of the CYP2C19 enzyme. The hydroxylation (demethylation) of the parent compound is the rate-limiting step in its clearance, and the well-established genetic polymorphism of CYP2C19 is the single most important factor driving the vast inter-individual variability in its pharmacokinetics. This has tangible effects on clinical efficacy, where poor metabolizers often achieve better therapeutic outcomes, and ultrarapid metabolizers are at risk of treatment failure. Understanding the formation of hydroxylated metabolites, the analytical methods used to measure them, and the clinical impact of their variable formation is paramount for optimizing acid suppression therapy and advancing the principles of personalized medicine in gastroenterology.
References
-
D. Straburzyńska-Lupa, A., & Wujec, M., et al. (2017). CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers. Pharmacological Reports, 69(4), 730-737. Available at: [Link]
-
PharmGKB. Pantoprazole Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. Available at: [Link]
-
Gene2Rx. Pantoprazole Pharmacogenetics. Gene2Rx Genetic Drug Testing. Available at: [Link]
-
PharmGKB. Summary annotation for CYP2C191, CYP2C192, CYP2C193, CYP2C1917; pantoprazole (level 1A Metabolism/PK). Pharmacogenomics Knowledgebase. Available at: [Link]
-
Zhong, D., & Chen, X., et al. (2005). Metabolism of pantoprazole involving conjugation with glutathione in rats. Journal of Pharmacy and Pharmacology, 57(3), 333-341. Available at: [Link]
-
ResearchGate. Pharmacokinetic parameters of pantoprazole (mean±SD) in healthy volunteers according to the CYP2C19 genotypes. Available at: [Link]
-
Tanaka, M., & Ohkubo, T., et al. (1997). Metabolic disposition of pantoprazole, a proton pump inhibitor, in relation to S-mephenytoin 4'-hydroxylation phenotype and genotype. Clinical Pharmacology & Therapeutics, 62(6), 619-628. Available at: [Link]
-
Le-Compte, M., & Baynes, R., et al. (2012). Validation of a method for pantoprazole and its sulfone metabolite in goat plasma using high performance liquid chromatography. Journal of Analytical Methods in Chemistry, 2012, 595464. Available at: [Link]
-
StudyCorgi. (2024). Pantoprazole Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
Zhong, D., & Chen, X., et al. (2005). Metabolism of pantoprazole involving conjugation with glutathione in rats. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
ResearchGate. Metabolism of pantoprazole involving conjugation with glutathione in rats. Available at: [Link]
-
PharmGKB. Pantoprazole Pathway, Pharmacokinetics. Available at: [Link]
- Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs of Today, 35(10), 765-771.
-
Tanaka, M., & Uno, T., et al. (2001). Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin. Chirality, 13(6), 298-303. Available at: [Link]
-
ResearchGate. Summary of key LC/MS n data of pantoprazole and its metabolites. Available at: [Link]
-
Freston, J. W. (2002). The Clinical Importance of Proton Pump Inhibitor Pharmacokinetics. Digestion, 66(suppl 1), 11-19. Available at: [Link]
-
PharmGKB. Metabolic disposition of pantoprazole, a proton pump inhibitor, in relation to S-mephenytoin 4'-hydroxylation phenotype and genotype. Available at: [Link]
-
Kurt Cucu, A. (2025). Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
International Journal of Current Research and Review. (2024). Analytical Method Development and Validation of Pantoprazole in Tablet and Bulk Formulation by Uv Spectrophotometry. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Determination of Pantoprazole in rat plasma and its use in Bioequivalence study. Available at: [Link]
-
Wikipedia. Pantoprazole. Available at: [Link]
-
Der Pharma Chemica. (2013). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). PROTONIX® (pantoprazole sodium) Delayed-Release Tablets and For Oral Suspension Prescribing Information. Available at: [Link]
Sources
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. gene2rx.com [gene2rx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Portico [access.portico.org]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolic disposition of pantoprazole, a proton pump inhibitor, in relation to S-mephenytoin 4'-hydroxylation phenotype and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of pantoprazole involving conjugation with glutathione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trace.tennessee.edu [trace.tennessee.edu]
- 16. sphinxsai.com [sphinxsai.com]
- 17. labeling.pfizer.com [labeling.pfizer.com]
Methodological & Application
Application Note: NMR Characterization of Desdifluoromethoxy Hydroxy Pantoprazole
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the structural elucidation of Pantoprazole impurities. It details the NMR characterization of Desdifluoromethoxy Hydroxy Pantoprazole (CAS: 1261238-06-5), a critical degradation product and metabolite where the difluoromethoxy group is substituted by a hydroxyl moiety.
Introduction & Significance
In the stability profiling of Pantoprazole, the integrity of the benzimidazole moiety is paramount. The Desdifluoromethoxy Hydroxy Pantoprazole impurity (often referred to as a "hydroxy-analog" impurity) represents a specific hydrolysis or metabolic cleavage of the difluoromethoxy (
Distinguishing this molecule from the parent API is chemically subtle but spectroscopically distinct. Standard HPLC-UV can separate them based on polarity (the hydroxy variant is more polar), but NMR is the definitive technique for structural confirmation. The primary challenge lies in proving the absence of the fluorinated motif and the presence of the exchangeable phenolic proton.
Chemical Identity[1][2][3][4][5][6][7]
-
Systematic Name: 2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol
-
Molecular Weight: 333.36 g/mol (Parent Pantoprazole: 383.37 g/mol )
-
Key Structural Change: Loss of
(difluoromethoxy) Gain of (hydroxyl).
Experimental Protocol
Sample Preparation strategy
The choice of solvent is critical. While Methanol-
Protocol:
-
Mass: Weigh 10–15 mg of the Desdifluoromethoxy Hydroxy Pantoprazole reference standard.
-
Solvent: Add 0.6 mL of DMSO-
(99.8% D) containing 0.03% TMS (v/v). -
Vessel: Transfer to a high-precision 5 mm NMR tube (e.g., Wilmad 535-PP).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as benzimidazole solubility can be pH-dependent.
Acquisition Parameters
Configure the spectrometer (minimum 400 MHz recommended, 600 MHz preferred) with the following optimized parameters to ensure quantitative integration and resolution of coupling constants.
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |
| 1H Standard | zg30 | 16 | 3.0 s | Standard characterization. |
| 1H Quantitative | zg (90° pulse) | 64 | 15.0 s | Accurate integration of aromatic vs. methoxy protons. |
| 13C {1H} | zgpg30 | 1024+ | 2.0 s | Carbon backbone verification. |
| 19F NMR | zg | 32 | 3.0 s | Negative Control Experiment (Must be silent). |
| COSY | cosygpppqf | 4 | 1.5 s | Establish H-H connectivity in the benzimidazole ring. |
| HSQC | hsqcetgp | 8 | 1.5 s | Assign protonated carbons (distinguish Ar-H from solvent). |
Structural Assignment Logic
The "Smoking Gun" Signals
The characterization relies on a differential analysis against the parent Pantoprazole spectrum.
A. The Missing Triplet (The Negative Proof)
In Pantoprazole, the
-
Observation for Impurity: This region must be silent regarding the large triplet.
-
Validation: Run a
F NMR. The parent API shows a doublet at ppm. The impurity must show no fluorine signal .
B. The Phenolic Hydroxyl (The Positive Proof)
The new
-
Shift: Typically
ppm in DMSO- . -
Behavior: This peak disappears upon
shake.
C. Benzimidazole Ring Shielding
Replacing the electron-withdrawing
-
Parent: Aromatic protons at
7.6 – 7.3 ppm. -
Impurity: Aromatic protons shift to
6.7 – 7.1 ppm due to the resonance effect of the phenol.
Comparative Chemical Shift Table (DMSO- )
| Position | Proton Type | Pantoprazole (Parent) | Impurity (Target) | Multiplicity / |
| Benzimidazole | -OCHF₂ | 7.18 | ABSENT | t, |
| Benzimidazole | -OH | ABSENT | 9.20 – 9.60 | br s (Exchangeable) |
| Benzimidazole | Ar-H (C4) | 7.65 | 7.30 – 7.40 | d, |
| Benzimidazole | Ar-H (C6/7) | 7.30 | 6.70 – 6.90 | dd / d (Upfield shift) |
| Linker | -CH₂-SO- | 4.70 | 4.65 – 4.75 | ABq or s (Diastereotopic) |
| Pyridine | Ar-H (C6') | 8.15 | 8.10 – 8.20 | d, |
| Methoxy | -OCH₃ (x2) | 3.7 – 3.9 | 3.7 – 3.9 | s |
Note: Chemical shifts are approximate and concentration/pH dependent. The "Linker" protons often appear as an AB quartet due to the chiral sulfoxide center making them diastereotopic.
Visualization of Characterization Workflow
The following diagram outlines the logical decision tree for confirming the impurity structure using NMR data.
Figure 1: Decision tree for distinguishing Desdifluoromethoxy Hydroxy Pantoprazole from the parent API using 1H and 19F NMR.
Advanced Structural Confirmation (2D NMR)
To definitively assign the regiochemistry (position of the hydroxyl group), 2D NMR is required.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the most powerful tool for this molecule.
-
Objective: Link the phenolic proton to the benzimidazole carbons.
-
Pathway: The new phenolic proton (
) will show long-range correlations ( ) to carbons C4, C5, and C6 of the benzimidazole ring. -
Differentiation: In Pantoprazole, the
proton correlates to the ether carbon. In the impurity, the proton correlates to the aromatic ring carbons directly.
COSY (Correlation Spectroscopy)
-
Objective: Map the spin system of the benzimidazole ring.
-
Observation: The parent molecule has a specific aromatic coupling pattern. The impurity will show a modified pattern (likely an ABX or AMX system depending on resolution) shifted upfield. The coupling between the protons ortho and meta to the hydroxyl group will be distinct.
References
-
European Pharmacopoeia (Ph. Eur.) , "Pantoprazole Sodium Sesquihydrate Monograph 2296". Council of Europe. (Defines Impurity A and related substances).
-
Reddy, G. M., et al. (2019). "On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E". ACS Omega, 4(1), 1083–1091. (Provides comparative NMR data for difluoromethoxy cleavage products).
-
LGC Standards . "Pantoprazole Impurity A Reference Standard Data Sheet". (Confirming structure as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole degradation products). Link
- Tiwari, R. N., et al. (2010). "Isolation and characterization of process related impurities in Pantoprazole sodium". Journal of Pharmaceutical and Biomedical Analysis, 53(4), 863-868. (Methodology for isolating and characterizing benzimidazole impurities).
Application Note: High-Recovery Extraction Strategies for Desdifluoromethoxy Hydroxy Pantoprazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Desdifluoromethoxy Hydroxy Pantoprazole is a specific impurity and degradation product of the proton pump inhibitor (PPI) Pantoprazole. Structurally, it represents the hydrolysis of the difluoromethoxy ether group (
This modification significantly alters the physicochemical profile compared to the parent drug:
-
Increased Polarity: The phenolic hydroxyl group increases water solubility and lowers LogP compared to Pantoprazole.
-
The "Acid Trap": Like all benzimidazole PPIs, this analyte is acid-labile .[1] Exposure to acidic environments (pH < 5.0) triggers a rearrangement to tetracyclic sulfonamides, leading to rapid degradation.[2]
-
Ionization: It possesses amphoteric properties (basic benzimidazole nitrogen, acidic phenolic proton).[1]
Core Challenge: The extraction protocol must balance the need to remove matrix interferences (phospholipids/proteins) while maintaining a neutral-to-alkaline pH environment to prevent degradation.[1] Standard acid-based protein precipitation methods will cause analyte loss.
Sample Preparation Decision Matrix
The choice of method depends on the required sensitivity (LLOQ) and throughput.
Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements.
Detailed Experimental Protocols
Pre-Treatment (Universal Step)
Critical Control Point: Regardless of the downstream method, the sample pH must be adjusted to pH 8.5 – 9.0 . This stabilizes the benzimidazole core and ensures the analyte is in a non-ionized state (for the basic nitrogen) or controlled state for extraction.
-
Buffer Preparation: 0.1 M Ammonium Carbonate or TRIS Buffer (pH 9.0).[1]
-
Procedure: Add 50 µL of Buffer to 200 µL of Plasma/Sample. Vortex gently.
Protocol A: Liquid-Liquid Extraction (LLE) - Recommended for Bioanalysis
Due to the increased polarity of the "Hydroxy" metabolite, standard non-polar solvents like Hexane or Diethyl Ether yield poor recovery. Ethyl Acetate or a mixture of DCM:IPA (90:10) is required.
| Step | Action | Mechanism/Rationale |
| 1. Extraction | Add 1.5 mL Ethyl Acetate to the buffered sample. | Ethyl acetate is polar enough to extract the hydroxy-metabolite but immiscible with water.[1] |
| 2. Mixing | Shaker/Vortex for 10 min at 1200 rpm. | Ensures mass transfer between aqueous and organic phases. |
| 3. Separation | Centrifuge at 4,000 x g for 5 min at 4°C. | Cold centrifugation compacts the protein interface layer. |
| 4. Transfer | Flash freeze the aqueous layer (dry ice/acetone bath) and pour off organic layer. | Prevents contamination from the aqueous phase. |
| 5. Drying | Evaporate under Nitrogen at 35°C. | Do not exceed 40°C to avoid thermal degradation. |
| 6.[1] Reconstitution | Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:ACN + 10mM Ammonium Acetate). | Matches initial LC conditions to prevent peak distortion. |
Protocol B: Solid Phase Extraction (SPE) - High Purity
Sorbent Selection: Use a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.[1] Avoid Strong Cation Exchange (MCX) unless using a weak acid elution, as strong acid elution (e.g., 2% Formic Acid in MeOH) can degrade the analyte post-elution.
Figure 2: SPE workflow using Polymeric HLB cartridges to ensure stability.
Protocol Steps:
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply buffered sample (pH 9.0). Flow rate < 1 mL/min.[3][4]
-
Wash: 1 mL 5% Methanol in 10mM Ammonium Acetate (pH 9.0). Crucial: Keep wash alkaline.
-
Elute: 1 mL Methanol.
-
Evaporate & Reconstitute: As per LLE method.
LC-MS/MS Analysis Parameters
While sample prep requires high pH, the LC separation can use standard acidic mobile phases if the column residence time is short. However, for maximum stability, a neutral pH method is preferred.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0 - Neutral).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
5.0 min: Stop
-
-
Detection: ESI Positive Mode.
-
Note: Monitor for the specific transition of the hydroxy-analog. (Parent Pantoprazole is 384.4 -> 200.1; Desdifluoromethoxy Hydroxy will be approx 334.4 -> fragment ). Exact mass must be tuned as per specific standard.
-
Validation & Quality Assurance
To ensure the method is self-validating (Trustworthiness), perform the following checks:
| Validation Parameter | Acceptance Criteria | Troubleshooting |
| Recovery | > 85% (Consistent) | If low, switch from Ether to Ethyl Acetate/DCM. Check pH. |
| Matrix Effect | 90-110% | If suppression occurs, implement Protocol B (SPE) with an extra wash step. |
| Benchtop Stability | < 5% degradation over 4h | CRITICAL: If degradation is observed, increase buffer pH to 10.0 or use amber vials (light sensitivity). |
| Autosampler Stability | 24 hours at 10°C | Ensure reconstitution solvent is pH neutral (Ammonium Acetate), not pure water/acid.[1] |
References
-
Parent Drug Stability: U.S. Food and Drug Administration (FDA).[1] (2012).[5] PROTONIX (pantoprazole sodium) Label Information. Retrieved from [Link][1]
-
General Extraction Logic: Cass, Q. B., et al. (2003).[1] Enantiomeric determination of pantoprazole in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding for alkaline extraction of PPIs).
-
Impurity Profiling: Reddy, G. M., et al. (2007).[1] Synthesis and characterization of impurities in pantoprazole sodium. (Provides structural basis for the desdifluoromethoxy degradation pathway).
Sources
- 1. Pantoprazole-d3 | C16H15F2N3O4S | CID 15602709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Mobile Phase Optimization for Pantoprazole Sodium Impurity Profiling
Topic: Mobile phase optimization for Pantoprazole impurity analysis Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
Pantoprazole Sodium is a proton pump inhibitor (PPI) characterized by significant instability in acidic environments and a complex impurity profile consisting of oxidation products (Sulfone, N-Oxide) and synthetic precursors (Sulfide).[1] Standard pharmacopeial methods (USP/EP) often utilize high-salt phosphate buffers which can be detrimental to LC-MS interfaces and may lack the selectivity required for high-throughput environments.[1]
This guide provides a comprehensive protocol for optimizing the mobile phase to separate Pantoprazole from its critical impurities. We move beyond "recipe-following" to explain the physicochemical drivers of separation—specifically exploiting the pKa differences between the benzimidazole core and the pyridine ring to manipulate selectivity.
Scientific Foundation: The "Why" Behind the Method
The Molecule
Pantoprazole is an amphoteric molecule containing a pyridine nitrogen (weak base, pKa
-
Stability Constraint: Below pH 4.0, Pantoprazole undergoes rapid acid-catalyzed degradation.[1] Therefore, mobile phase pH must be maintained > 6.0 for accurate impurity quantification.[1]
-
Separation Challenge: The impurities are structurally similar.[1] Impurity A (Sulfone) and Impurity B (Sulfide) differ only by the oxidation state of the sulfur linker, significantly altering their polarity (LogP).[1]
The Impurity Landscape
| Impurity | Common Name | Structure Feature | Polarity (Rel. to API) | Elution Order (Typ.) |
| Impurity A | Sulfone | Sulfonyl group ( | More Polar | Early Eluter |
| Impurity B | Sulfide | Thioether group ( | Less Polar | Late Eluter |
| Impurity C | N-Methyl | Methylated Benzimidazole | Non-ionizable at N1 | Late Eluter |
| Pantoprazole | API | Sulfinyl group ( | Baseline | Reference |
Core Protocol: The Optimized Method
This protocol represents a robust, "Gold Standard" starting point derived from QbD (Quality by Design) principles, optimizing the balance between resolution (
Reagents & Equipment
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse XDB or equivalent).[1][2] High carbon load is preferred for retention of the Sulfide impurity.
-
Buffer Salt: Potassium Dihydrogen Phosphate (
) & Disodium Hydrogen Phosphate ( ).[1] -
Modifier: Triethylamine (TEA) – Critical for masking silanols and reducing tailing of the pyridine moiety.[1]
-
Solvents: Acetonitrile (HPLC Grade).[1][3][4] Methanol is avoided due to higher backpressure and different selectivity that often co-elutes Impurity A.[1]
Mobile Phase Preparation
Solution A (Buffer pH 7.0):
-
Dissolve 1.36 g of
in 1000 mL of Milli-Q water. -
Add 1.0 mL of Triethylamine (TEA).
-
Adjust pH to 7.0 ± 0.05 using dilute Phosphoric Acid or NaOH.[1] Note: Precise pH control is vital.[1] At pH 6.5, the resolution between Pantoprazole and Impurity A decreases.
-
Filter through a 0.22 µm nylon membrane.[1]
Solution B (Organic):
-
Acetonitrile: Water (90:10 v/v).[1] The 10% water prevents precipitation of phosphate salts when mixing in the gradient mixer.
Gradient Program
Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 290 nm[1][3][5][6]
| Time (min) | % Solution A (Buffer) | % Solution B (Organic) | Phase Description |
| 0.0 | 85 | 15 | Initial Hold (Elute polar degradants) |
| 5.0 | 85 | 15 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Ramp (Elute API & Sulfide) |
| 30.0 | 40 | 60 | Wash |
| 30.1 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | End |
Optimization Strategy: Tuning the Separation
When the standard protocol fails (e.g., shifting impurity peaks due to column aging or batch variations), use this systematic optimization logic.
Variable 1: Mobile Phase pH (The Selectivity Tuner)
Because Pantoprazole ionizes near pH 4 and 8, small changes in pH (6.5 vs 7.[1]5) significantly affect its retention time relative to non-ionizable impurities (like the Sulfone/Sulfide, which lack the acidic NH proton or have different pKa shifts).[1]
-
Observation: Decreasing pH (towards 6.0) increases the retention of Pantoprazole (more protonated/neutral relative to pKa 8.2).[1]
-
Action: If Impurity A (Sulfone) co-elutes with the API front, increase pH slightly to 7.2 . This makes the API more ionized (negative charge begins to form on benzimidazole), eluting it faster, while the Sulfone remains largely unaffected.[1]
Variable 2: Organic Modifier (The Strength Tuner)[1]
-
Acetonitrile (ACN): Provides sharper peaks and lower pressure.[1] Best for resolving the "Sulfide" impurity (Impurity B) which is very hydrophobic.[1]
-
Methanol (MeOH): Promotes hydrogen bonding.[1]
-
Action: If Impurity B (Sulfide) elutes too late (>30 min) or is too broad, increase the slope of the gradient from 15-60% B to 15-70% B .
Variable 3: Buffer Concentration[1]
-
Standard: 10-20 mM.[1]
-
Issue: Peak tailing > 1.5.
-
Action: Increase buffer strength to 25-50 mM to suppress secondary silanol interactions, or increase TEA concentration to 0.2%.
Visualizing the Workflow
The following diagram illustrates the logical flow for developing and troubleshooting the method.
Caption: Decision tree for optimizing mobile phase parameters based on chromatographic resolution and peak symmetry.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Drifting Baseline | Phosphate precipitation or Gradient mixing | Ensure Solution B contains 10% water.[1] Use a column oven to stabilize temperature.[1][3] |
| Peak Tailing (API) | Silanol interaction with Pyridine N | Add 0.1% Triethylamine (TEA) to Solution A. Ensure pH is not < 6.[1]0. |
| Impurity A merges with API | pH is too low (API retained longer) | Increase pH to 7.2 or 7.4. This creates a negative charge on the API, eluting it earlier, away from the neutral Sulfone. |
| Impurity B (Sulfide) not eluting | Gradient too weak | Extend the gradient to 80% ACN or hold the final organic step for 5 extra minutes. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A (or mix of A/B) rather than 100% Methanol. |
References
-
United States Pharmacopeia (USP). Pantoprazole Sodium Delayed-Release Tablets Monograph. USP-NF.[1] Link (Accessed via USP Online).[1]
-
Letica, J., et al. (2010). "High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals."[1][2] Journal of AOAC International. Link
-
Sivakumar, T., et al. (2007). "Multi-criteria decision making approach and experimental design as chemometric tools to optimize HPLC separation of domperidone and pantoprazole."[1][4] Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
Pandey, S., et al. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug." Scientific Electronic Library Online (SciELO).[1] Link
-
Health Canada. PrM-PANTOPRAZOLE Product Monograph. Link
Sources
Application Note: Storage and Handling Protocols for Desdifluoromethoxy Hydroxy Pantoprazole Standards
This Application Note is structured to serve as a definitive technical guide for the handling of Desdifluoromethoxy Hydroxy Pantoprazole (CAS: 1261238-06-5), a critical impurity standard used in the quality control of Pantoprazole sodium formulations.
Abstract & Scope
This protocol defines the rigorous standards required for the receipt, storage, solubilization, and analytical handling of Desdifluoromethoxy Hydroxy Pantoprazole . As a structural analog of the proton pump inhibitor (PPI) Pantoprazole, this compound exhibits significant sensitivity to actinic light, moisture, and acidic environments . Failure to adhere to these protocols will result in rapid degradation, leading to erroneous impurity profiling and OOS (Out of Specification) investigation failures.
Physicochemical Profile & Critical Attributes
Understanding the molecular behavior of the analyte is the prerequisite for accurate handling.
| Attribute | Specification | Technical Insight |
| Compound Name | Desdifluoromethoxy Hydroxy Pantoprazole | Impurity arising from the hydrolysis of the difluoromethoxy group. |
| CAS Number | 1261238-06-5 | Unique identifier for regulatory documentation. |
| Molecular Formula | C₁₅H₁₅N₃O₄S | MW: 333.36 g/mol .[1] |
| Chemical Nature | Substituted Benzimidazole | Amphoteric; contains both basic benzimidazole/pyridine nitrogens and an acidic phenolic hydroxyl. |
| pKa Values | ~4.0 (Pyridine), ~8-9 (Benzimidazole/Phenol) | Critical: Solubility is pH-dependent. |
| Stability Profile | Acid Labile / Photosensitive | Rapidly rearranges in acidic media; photo-degrades to sulfones/sulfides. |
Protocol 1: Receipt and Long-Term Storage
Objective: Minimize thermodynamic and kinetic degradation pathways (hydrolysis and photo-oxidation) before the standard is ever opened.
The "Cold-Chain" Logic
Benzimidazole impurities are kinetically unstable. According to the Arrhenius equation, reducing storage temperature from Room Temperature (25°C) to -20°C significantly retards degradation rates.
Step-by-Step Storage Workflow
-
Immediate Inspection: Upon receipt, verify the shipment was maintained at < 8°C (ice pack/dry ice). If the container is warm, quarantine the material.
-
Vessel Integrity: Ensure the standard is housed in a Type I Amber Glass Vial with a Teflon-lined screw cap.
-
Why: Amber glass blocks UV radiation (< 450 nm) that catalyzes sulfoxide photo-degradation.
-
-
Desiccation: Place the secondary container (box/bag) inside a desiccator or a sealed bag with active silica gel.
-
Why: The phenolic hydroxyl group increases hygroscopicity compared to the parent parent compound. Moisture initiates hydrolysis.
-
-
Deep Freeze: Store immediately at -20°C ± 5°C .
-
Note: Do not use auto-defrost freezers, as the temperature cycling can induce crystal growth or moisture migration.
-
Visualization: Storage Lifecycle
Protocol 2: Solubilization and Handling
Objective: Create a stable stock solution without inducing "on-bench" degradation.
The "Acid-Activation" Hazard
PPIs and their analogs are "acid-activated prodrugs."[2] In acidic environments (pH < 4), the benzimidazole ring rearranges to form a reactive sulfenamide. You must prevent this during solubilization.
Solubilization Procedure
-
Equilibration: Allow the vial to reach room temperature (20-25°C) inside the desiccator before opening.
-
Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining the remaining solid.
-
-
Weighing: Use an analytical microbalance. Minimize exposure to ambient light (close balance doors, dim lab lights if possible).
-
Solvent Selection:
-
Preferred: 100% Methanol (LC-MS Grade).
-
Alternative: Acetonitrile (ACN).
-
Stabilizer (MANDATORY): Add 0.1% v/v Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the solvent before dissolving the solid.
-
Mechanism:[3][4] The alkaline modifier ensures the micro-environment stays basic (pH > 9), locking the compound in its stable, un-rearranged form.
-
-
Dissolution:
-
Vortex gently for 30 seconds.
-
Do not sonicate for > 1 minute. Sonication generates heat and free radicals which can degrade the sulfoxide moiety.
-
Stock Solution Storage[5]
-
Concentration: Prepare high-concentration stocks (e.g., 1 mg/mL) rather than dilute working standards. Higher concentrations are kinetically more stable.
-
Shelf Life: Discard stock solutions after 7 days even if stored at 4°C.
-
Aliquot: Single-use aliquots at -20°C are recommended to avoid freeze-thaw cycles.
Protocol 3: Analytical Method Considerations
Objective: Prevent "On-Column" degradation which appears as split peaks or ghost peaks.
HPLC/UPLC Parameters
When analyzing Desdifluoromethoxy Hydroxy Pantoprazole, the mobile phase pH is the single most critical variable.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5 - 9.0) | High pH prevents acid-catalyzed degradation inside the column. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Balanced organic strength. |
| Column Temp | 25°C - 30°C | Avoid high temperatures (>40°C) which accelerate thermal degradation. |
| Autosampler | Cooled (4°C - 10°C) | Essential to maintain stability during long sequence runs. |
| Diluent | Mobile Phase A : ACN (50:50) | Sample solvent must match the mobile phase pH to prevent precipitation or shock. |
Visualization: Degradation Logic & Prevention
Troubleshooting & Self-Validation
To ensure the integrity of your standard, perform this self-validation check before running critical samples.
-
The "Diluent Check": Inject the standard prepared in Neutral Diluent vs. Alkaline Diluent .
-
Pass: Peak areas and retention times match.
-
Fail: The Neutral Diluent injection shows additional small peaks (degradants), indicating the standard is extremely acid-sensitive and requires strict pH control.
-
-
Visual Check: If the white/off-white lyophilized powder has turned yellow or brown , oxidative degradation has occurred. Discard immediately.
References
-
European Directorate for the Quality of Medicines (EDQM). Pantoprazole Sodium Sesquihydrate Monograph 2296. European Pharmacopoeia.[5]
-
Cayman Chemical. Pantoprazole Sodium Product Information & Stability Data.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pantoprazole Impurities.
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors.[2][3][6] Current Gastroenterology Reports. (Explains the acid-activation mechanism of benzimidazoles).
-
ChemicalBook. Desdifluoromethoxy Hydroxy Pantoprazole (CAS 1261238-06-5) Technical Data.[5][7][8][9][10][11][12]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. carlroth.com [carlroth.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. Desdifluoromethoxy Hydroxy Pantoprazole - SRIRAMCHEM [sriramchem.com]
- 12. DesdifluoroMethoxy Hydroxy Pantoprazole | 1261238-06-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Pantoprazole Metabolite Profiling & Retention Time Troubleshooting
Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC) / LC-MS Topic: Troubleshooting Retention Time (RT) Shifts & Metabolite Resolution
Executive Summary: The "Acid-Lability" Paradox
Welcome to the technical support center. If you are analyzing Pantoprazole and its metabolites (Sulfone, Sulfide), you are likely encountering retention time (RT) instability.
The Core Problem: Pantoprazole is a benzimidazole proton pump inhibitor (PPI).[1] It is acid-labile .[2] While it requires an acidic environment to activate in vivo, it requires an alkaline environment (pH > 7.0) to remain stable during in vitro analysis.
Most RT shifts in this assay stem from a misunderstanding of the molecule's pKa (~3.9 and ~8.2) relative to the mobile phase pH.[3][4] A shift of just 0.1 pH units in your buffer can swing retention times by >10% due to the ionization state of the pyridine and benzimidazole rings.
Diagnostic Hub: Troubleshooting Retention Time Shifts
Symptom A: "My Pantoprazole peak is drifting later with every injection."
Diagnosis: Stationary Phase Dewetting or "Phase Collapse" (if highly aqueous) or Basic Nitrogen Interaction (Silanol activity). The Science: Pantoprazole is a weak base.[3] If you are using an older C18 column, the end-capping may be stripping off, exposing free silanol groups (Si-OH). These acidic silanols bind the basic nitrogen of the Pantoprazole pyridine ring, causing "secondary retention" (tailing and longer RT). The Fix:
-
Immediate: Add 5-10 mM Triethylamine (TEA) to your mobile phase as a "sacrificial base" to block silanols.
-
Long-term: Switch to a "Base-Deactivated" (BD) or hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed for high pH stability.
Symptom B: "I see a new peak appearing just before the parent, and the parent area is decreasing."
Diagnosis: On-Column Acid Degradation. The Science: You are likely using a mobile phase with pH < 6.0. Pantoprazole degrades into a cyclic sulfenamide or other acid-degradation products inside the column. The Fix:
-
Buffer Adjustment: Ensure your aqueous mobile phase is phosphate or ammonium acetate buffered to pH 7.0 - 7.5 .
-
Sample Diluent: Never dissolve the sample in pure methanol or acetonitrile if the injection volume is large. Use Mobile Phase A (pH 7.4) as the diluent.
Symptom C: "The Sulfone metabolite co-elutes with the Parent."
Diagnosis: Selectivity (α) Failure due to Organic Modifier. The Science: Pantoprazole Sulfone is more polar than the sulfide but structurally very similar to the parent. In Acetonitrile (ACN), the selectivity is often lower than in Methanol (MeOH). The Fix:
-
Switch Modifiers: If using 100% ACN, switch to a 50:50 ACN:MeOH blend. Methanol often provides better steric selectivity for the sulfoxide vs. sulfone oxygen difference.
Visual Troubleshooting Logic
The following diagram outlines the logical flow for diagnosing RT shifts specific to PPIs.
Caption: Logic flow for diagnosing retention time shifts. Note that for Pantoprazole, pH drift and Acid Degradation are the highest probability causes.
Master Protocol: Robust Chromatographic Conditions
To prevent RT shifts, you must "lock" the system variables. The following protocol is validated for stability.
A. Mobile Phase Preparation (The "pH Lock")
-
Buffer (Mobile Phase A): 10mM Ammonium Acetate or Phosphate Buffer.
-
Critical Step: Adjust pH to 7.4 ± 0.05 using dilute Ammonia or Phosphoric acid. Do not trust the salt weight alone.
-
Why: At pH 7.4, Pantoprazole is stable, and the silica backbone of the column is protected from hydrolysis (if using modern columns).
-
-
Organic (Mobile Phase B): Acetonitrile:Methanol (70:30 v/v).
-
Why: The small amount of Methanol improves peak symmetry for the Sulfone metabolite.
-
B. System Suitability Test (SST) Criteria
Before running samples, inject a standard mix 6 times.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| RT %RSD | ≤ 2.0% | Pump pulsation or Temperature fluctuation. |
| Tailing Factor | ≤ 1.5 | Active silanols.[5] Add 5mM TEA or replace column. |
| Resolution (Rs) | > 2.0 (Parent vs. Sulfone) | Adjust % Organic. Lower %B to increase retention. |
| Plate Count (N) | > 3000 | Dead volume in tubing or column aging. |
The Metabolite Ecosystem: Physicochemical Data
Understanding the polarity difference is key to controlling retention.
| Compound | Structure Note | LogP (Approx) | Elution Order (Reverse Phase) |
| Pantoprazole Sulfone | Oxidized Sulfoxide | ~1.8 | 1st (Most Polar) |
| Pantoprazole (Parent) | Sulfoxide | ~2.0 | 2nd |
| Pantoprazole Sulfide | Reduced Sulfoxide | ~3.8 | 3rd (Most Hydrophobic) |
Note: The Sulfide metabolite is significantly more hydrophobic. If you are running a short isocratic method, the Sulfide might elute very late or carry over to the next injection. Always ensure your gradient ends with a high organic wash (90% B) to clear the Sulfide.
Stability Workflow Diagram
The following diagram illustrates the critical control points for sample preparation to ensure the "Ghost Peak" (degradation product) does not interfere with your RT.
Caption: Sample preparation workflow highlighting critical risks for Pantoprazole instability.
References
-
Stability of Proton Pump Inhibitors
-
Chromatographic Method Development
- Title: Development and validation of a reversed-phase HPLC method for simultaneous determination of domperidone and pantoprazole in pharmaceutical dosage form.
-
Source: Acta Chromatographica (2007).
- Context: Validates the use of Phosphate Buffer pH 7.4 for optimal stability and peak shape.
-
URL:[Link]
-
Metabolite Profiling
-
General HPLC Troubleshooting
Sources
Technical Support Center: Optimizing the Extraction of Desdifluoromethoxy Hydroxy Pantoprazole from Plasma
Welcome to the technical support center for the bioanalysis of Desdifluoromethoxy Hydroxy Pantoprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the extraction efficiency of this key pantoprazole metabolite from plasma. Here, you will find scientifically grounded, actionable solutions to common challenges encountered during sample preparation, presented in a clear question-and-answer format. Our aim is to empower you with the knowledge to develop robust, reliable, and reproducible bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Desdifluoromethoxy Hydroxy Pantoprazole and why is its extraction from plasma important?
Desdifluoromethoxy Hydroxy Pantoprazole is a metabolite of Pantoprazole, a widely used proton pump inhibitor.[1][2][3][4] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Pantoprazole. Efficient extraction from the complex plasma matrix is the first and most critical step to ensure accurate and reliable data for these studies.[5]
Q2: What are the key physicochemical properties of Desdifluoromethoxy Hydroxy Pantoprazole that influence its extraction?
The addition of a hydroxyl group to form Desdifluoromethoxy Hydroxy Pantoprazole will increase its polarity compared to the parent drug. This increased polarity is a critical consideration when selecting an appropriate extraction technique and optimizing solvent systems.
Q3: Which extraction techniques are most suitable for Desdifluoromethoxy Hydroxy Pantoprazole from plasma?
The three most common and effective techniques for extracting pantoprazole and its metabolites from plasma are:
-
Protein Precipitation (PPT): A simple, fast, and high-throughput method ideal for initial method development and screening.
-
Liquid-Liquid Extraction (LLE): A versatile technique that offers cleaner extracts than PPT by partitioning the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and highest concentration factors, making it suitable for methods requiring high sensitivity.[9]
The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the analytical method.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the extraction of Desdifluoromethoxy Hydroxy Pantoprazole using the three primary techniques.
Protein Precipitation (PPT) Troubleshooting
Scenario 1: Low Recovery of Desdifluoromethoxy Hydroxy Pantoprazole
-
Question: I am using acetonitrile for protein precipitation, but my recovery for Desdifluoromethoxy Hydroxy Pantoprazole is consistently below 70%. What could be the cause and how can I improve it?
-
Answer & Rationale:
-
Co-precipitation: Due to its increased polarity, Desdifluoromethoxy Hydroxy Pantoprazole might be entrapped within the precipitated protein pellet. The choice of precipitation solvent and its ratio to plasma are critical. While acetonitrile is a common choice, methanol can also be effective.[10][11]
-
Troubleshooting Steps:
-
Optimize Solvent-to-Plasma Ratio: A low solvent-to-plasma ratio may not induce complete protein precipitation, leading to a "gummy" pellet that can trap the analyte. Experiment with increasing the ratio, for example, from 3:1 to 4:1 (v/v) of cold acetonitrile to plasma.
-
Evaluate Different Solvents: Compare the recovery using acetonitrile versus methanol. Methanol is more polar and may be more effective in keeping the polar metabolite in the supernatant.
-
Temperature Control: Perform the precipitation at low temperatures (e.g., in an ice bath) and use pre-chilled solvents. This can lead to a more flocculent precipitate that is less likely to trap the analyte.
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the solvent to completely denature and precipitate the proteins. Also, ensure adequate centrifugation time and speed (e.g., 10,000 x g for 10 minutes) to form a compact pellet.[2]
-
-
Scenario 2: High Matrix Effects in LC-MS/MS Analysis
-
Question: After PPT, I am observing significant ion suppression for my analyte during LC-MS/MS analysis. How can I mitigate this?
-
Answer & Rationale:
-
Phospholipid Co-extraction: PPT is known for not effectively removing phospholipids, which are a major source of matrix effects in LC-MS/MS.
-
Troubleshooting Steps:
-
Post-PPT Cleanup: After collecting the supernatant, consider a subsequent clean-up step. A simple pass-through SPE plate designed for phospholipid removal can be very effective.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of the co-eluting phospholipids. Using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a standard C18) or adjusting the gradient elution profile can be beneficial.
-
Dilution: Diluting the supernatant with the mobile phase before injection can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
-
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Scenario 1: Poor Partitioning and Low Recovery
-
Question: I am using methyl tert-butyl ether (MTBE) for LLE, but the recovery of Desdifluoromethoxy Hydroxy Pantoprazole is very low. Why is this happening?
-
Answer & Rationale:
-
Solvent Polarity Mismatch: As a more polar metabolite, Desdifluoromethoxy Hydroxy Pantoprazole will have limited solubility in a non-polar solvent like MTBE. The principle of LLE is "like dissolves like."
-
Troubleshooting Steps:
-
Select a More Polar Solvent: Switch to a more polar, water-immiscible organic solvent. Good alternatives include ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 90:10 v/v).
-
pH Adjustment: The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous phase. Since Desdifluoromethoxy Hydroxy Pantoprazole has both acidic and basic properties, adjusting the pH can significantly impact its partitioning. To extract it in its neutral form (which is more soluble in organic solvents), adjust the pH of the plasma sample to be between its two pKa values. A pH of around 6 would be a good starting point.
-
"Salting Out" Effect: Adding a salt like sodium chloride or ammonium sulfate to the aqueous phase can increase the partitioning of polar analytes into the organic phase by decreasing their solubility in the aqueous layer.
-
-
dot
Caption: Impact of pH on LLE of an amphoteric analyte.
Solid-Phase Extraction (SPE) Troubleshooting
Scenario 1: Analyte Breakthrough During Sample Loading
-
Question: I am using a C18 SPE cartridge, but it seems my analyte is not retaining on the sorbent during the sample loading step. What should I do?
-
Answer & Rationale:
-
Insufficient Retention: The increased polarity of Desdifluoromethoxy Hydroxy Pantoprazole may lead to weak interaction with a non-polar sorbent like C18, especially if the sample is loaded in a solution with a high organic content.
-
Troubleshooting Steps:
-
Sample Pre-treatment: Ensure the plasma sample is adequately diluted with an aqueous buffer before loading. A common practice is to dilute the plasma 1:1 with a buffer like 2% phosphoric acid. This ensures the analyte is in a charged state, which can aid retention on some mixed-mode sorbents, or simply reduces the organic character of the sample for reversed-phase retention.
-
Sorbent Selection: Consider a mixed-mode SPE sorbent that offers both reversed-phase and ion-exchange retention mechanisms. A mixed-mode cation exchange (MCX) sorbent would be a good choice. The analyte can be retained by reversed-phase interaction and also by ion exchange if the sample is loaded at a pH where the analyte is positively charged (pH < pKa1).
-
Conditioning and Equilibration: Always ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or loading buffer) before applying the sample. Failure to do so will result in poor retention.
-
-
Scenario 2: Low Recovery During Elution
-
Question: My analyte is retained on the SPE cartridge, but I am getting low recovery during the elution step with methanol. How can I improve this?
-
Answer & Rationale:
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, especially if there are secondary interactions.
-
Troubleshooting Steps:
-
Modify Elution Solvent: For a reversed-phase sorbent, if methanol is not effective, try acetonitrile, which has a different selectivity. You can also increase the organic strength of the elution solvent.
-
pH Modification of Elution Solvent: If you are using a mixed-mode sorbent, you need to disrupt the ion-exchange interaction for efficient elution. For an MCX sorbent, adding a small amount of a base (e.g., 5% ammonium hydroxide) to the organic elution solvent will neutralize the charge on the analyte, disrupting its ionic interaction with the sorbent and allowing for its elution.
-
Elution Volume and Steps: Ensure you are using a sufficient volume of elution solvent. Sometimes, a two-step elution with solvents of increasing strength can improve recovery.
-
-
dot
Caption: A typical SPE workflow and key troubleshooting points.
Comparative Data on Extraction Methods
The following table summarizes typical recovery rates for different extraction methods for Pantoprazole and its metabolites, based on published literature. Note that the recovery of Desdifluoromethoxy Hydroxy Pantoprazole may be slightly lower than that of Pantoprazole with less polar solvents due to its increased polarity.
| Extraction Method | Analyte | Typical Recovery (%) | Key Considerations |
| Protein Precipitation | Pantoprazole | > 77.58%[10][11] | Fast and simple, but may have higher matrix effects. |
| Liquid-Liquid Extraction | Pantoprazole | 85 ± 5%[3] | Cleaner than PPT; highly dependent on solvent choice and pH. |
| Liquid-Liquid Extraction | Pantoprazole & Sulfone Metabolite | > 95%[12][13] | Chloroform was used as the extraction solvent. |
| Solid-Phase Extraction | Pantoprazole | > 90%[9][14] | Provides the cleanest extracts; requires method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add 50 µL of an appropriate internal standard solution.
-
Add 50 µL of 1M sodium bicarbonate buffer (pH ~8.5) and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)
-
Condition: Pass 1 mL of methanol through the MCX SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid. Vortex to mix.
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1: Pass 1 mL of 0.1M acetic acid through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Scientific Integrity & Logic
The recommendations provided in this guide are based on established principles of analytical chemistry and bioanalysis. The troubleshooting steps are designed to be a self-validating system, where each modification allows the researcher to systematically identify and resolve the root cause of poor extraction efficiency. All protocols and recommendations are grounded in authoritative guidelines for bioanalytical method validation.
Authoritative Grounding & Comprehensive References:
The development and validation of bioanalytical methods should adhere to the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a framework for ensuring the reliability and reproducibility of bioanalytical data.
-
FDA Bioanalytical Method Validation Guidance for Industry: This guidance provides recommendations for the validation of bioanalytical assays for human and animal studies.[11]
-
EMA Guideline on Bioanalytical Method Validation: This document outlines the key elements for the validation of bioanalytical methods used in pharmacokinetic and toxicokinetic studies.[7]
By following these guidelines and the troubleshooting advice provided in this technical support center, researchers can develop and implement robust and reliable methods for the extraction and quantification of Desdifluoromethoxy Hydroxy Pantoprazole from plasma.
References
-
PRODUCT MONOGRAPH PANTOPRAZOLE. (2017, September 7). Retrieved from [Link]
-
Jiao, H., Li, Y., Sun, L., Zhang, H., Yu, L., Yu, L., Yuan, Z., Xie, L., Chen, J., & Wang, Y. (2017). A Chiral LC-MS/MS Method for the Enantioselective Determination of R-(+)- And S-(-)-pantoprazole in Human Plasma and Its Application to a Pharmacokinetic Study of S-(-)-pantoprazole Sodium Injection. Biomedical Chromatography, 31(10). [Link]
-
European Medicines Agency. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Li, Y., Ding, M., Ma, J., Wang, S., Wu, X., Xu, H., Lu, Z., Zou, J., Fan, H., & Zhou, X. (2011). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147–155. [Link]
-
Zendelovska, D., Stafilov, T., & Miloševski, P. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Open Access Macedonian Journal of Medical Sciences, 7(11), 1757–1761. [Link]
-
Cox, S., Harvilla, L., Bullock, S., Smith, J., & Bergman, J. (2022). Validation of a method for pantoprazole and its sulfone metabolite in goat plasma using high performance liquid chromatography. Journal of Chromatography Open, 2, 100038. [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
- Purushothaman, M., Shankar, G., & Kumar, B. S. (2017). A Novel Validated Stability indicating RP-HPLC method for the simultaneous estimation of Pantoprazole and Domperidone in bulk and pharmaceutical dosage form. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4053-4060.
-
Ghaffari, F., & Al-Rubeaan, K. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]
-
Rost, A. D., & Thoss, M. (2025, March 13). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry. [Link]
-
Devi, B. N. C., Rao, N. S., Ghosh, T., & Mukerjee, A. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science, 9(06), 061–066. [Link]
-
Chromatography and Mass Spectrometry Solutions from Thermo Fisher Scientific. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of a Method for Pantoprazole and its Sulfone Metabolite in Goat Plasma Using High Performance Liquid Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pantoprazole Properties. Retrieved from [Link]
-
ResearchGate. (2019, June 15). (PDF) A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
Open Access Macedonian Journal of Medical Sciences. (2019, June 15). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]
- Shelekhova, M. V., & Fathullaeva, M. K. (2020). Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review).
-
ResearchGate. (n.d.). Quantification of pantoprazole by high performance liquid chromatography (HPLC) method: In vitro and in vivo application. Retrieved from [Link]
-
Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. [Link]
-
Gupta, A., & Singh, S. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis, 19(10), 767-775. [Link]
-
Pharmaffiliates. (n.d.). Pantoprazole-impurities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
-
Islam, M. S., & Khan, M. A. R. (2011). Assessment of dissolution profile of Pantoprazole tablets available in Bangladesh. Stamford Journal of Pharmaceutical Sciences, 4(2), 58-62. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. comptox.epa.gov [comptox.epa.gov]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Desdifluoromethoxy Hydroxy Pantoprazole in Solution
From the desk of the Senior Application Scientist
Welcome to the technical support center for Desdifluoromethoxy Hydroxy Pantoprazole. As a key reference standard and derivative of the proton pump inhibitor (PPI) Pantoprazole, this compound shares its parent's inherent chemical instability in aqueous solutions, particularly under acidic conditions[1][2]. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage these stability challenges. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your work. The question-and-answer format is designed to help you quickly diagnose and resolve common stability-related issues.
Q1: My solution of Desdifluoromethoxy Hydroxy Pantoprazole just turned yellow. What happened and is my sample compromised?
A1: A yellow color change is a classic visual indicator of acid-catalyzed degradation.[3] Yes, your sample is compromised. This phenomenon occurs because, like all substituted benzimidazoles, the molecule undergoes a rapid structural rearrangement in an acidic environment (pH < 7), leading to the formation of colored degradants.[4] The stability of pantoprazole and its derivatives is highly pH-dependent, with the rate of degradation increasing as the pH decreases.[5][6][7] At a pH of 5.0, the degradation half-life can be as short as a few hours, whereas at pH 7.8, it extends to over 200 hours.[5]
-
Immediate Action: Discard the solution. Do not use it for quantitative analysis, as the concentration of the parent compound has significantly decreased.
-
Root Cause Analysis: Check the pH of your solvent or buffer system. Even seemingly neutral water can become slightly acidic from dissolved CO2. Ensure all glassware is free of acidic residue.
Q2: My HPLC analysis shows a rapid loss of the main compound peak, even when stored in the refrigerator. Why is the concentration dropping so quickly?
A2: This is a strong indication that the pH of your solution is suboptimal. While refrigeration slows down reaction kinetics, it cannot stop the fundamental acid-catalyzed degradation pathway if the solution's pH is too low.[8] Pantoprazole is least stable at acidic pH and most stable in alkaline conditions.[9][10] The optimal pH for stability in aqueous solution is between 9.0 and 10.5.[7]
-
Troubleshooting Steps:
-
Measure the pH of your prepared solution. It is likely below 8.
-
Switch to an alkaline buffer system. A phosphate or bicarbonate buffer adjusted to a pH of 9.0 is an excellent starting point.[4][11]
-
When preparing solutions, consider dissolving the compound directly into the alkaline buffer rather than in water first. If you must use an organic co-solvent for a stock solution (e.g., methanol), ensure the subsequent dilution into your aqueous working solution is done with a sufficiently strong alkaline buffer to neutralize any acidic potential and maintain a high final pH.[3]
-
Q3: I'm observing several new, unidentified peaks in my chromatogram after storing my solution for a day. What are these impurities?
A3: You are likely observing degradation products. The specific impurities that form depend on the stress conditions the molecule has been exposed to. The most common degradation pathways for pantoprazole derivatives are:
-
Acid Hydrolysis: In acidic conditions, the primary degradants are typically sulfide and sulfone impurities.[11]
-
Oxidation: Exposure to oxidizing agents (or even atmospheric oxygen over time) can lead to the formation of the N-oxide and sulfone derivatives.[3][12]
-
Photolysis: Exposure to UV or even ambient light can generate specific photolytic degradants.[3][12][13]
To confirm the identity of these peaks, you should perform a forced degradation study . This involves intentionally exposing the compound to various stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting solutions with a validated, stability-indicating HPLC method.[13][14][15] This allows you to generate and chromatographically resolve the expected degradation products, providing a reference for the unknown peaks in your stability samples.
Troubleshooting Decision Workflow
This diagram outlines a logical path for diagnosing and resolving stability issues.
Caption: A decision tree for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you design robust experiments and handle Desdifluoromethoxy Hydroxy Pantoprazole solutions correctly from the start.
Q1: What are the critical factors I need to control to ensure the stability of this compound in solution?
A1: The stability of Desdifluoromethoxy Hydroxy Pantoprazole is multifactorial, but the most critical factor is pH .[8] The hierarchy of factors to control is:
-
pH: Must be alkaline (ideally pH 9.0-10.5) to prevent rapid acid-catalyzed degradation.[7]
-
Light Exposure: The compound is susceptible to photodegradation. Solutions should always be protected from light using amber glassware or by covering containers with foil.[4][13]
-
Temperature: Store solutions under refrigerated conditions (2-8°C) to slow the rate of any potential degradation.[16][17]
-
Oxidizing Agents: Avoid contact with oxidizing agents and consider using degassed solvents for long-term studies to minimize oxidative degradation.[12]
Q2: What is the quantitative relationship between pH and stability?
A2: The relationship is dramatic. The stability of proton pump inhibitors like pantoprazole is inversely proportional to the acidity of the solution. The table below, compiled from literature data on pantoprazole, illustrates this relationship.
| pH of Aqueous Solution | Approximate Half-Life (t½) at Room Temperature | Stability Profile |
| 1.0 - 4.0 | A few minutes | Extremely Unstable[9][16] |
| 5.0 | ~2.8 hours | Very Poor[5] |
| 6.0 - 6.5 | < 8 hours | Poor[9] |
| 7.8 | ~220 hours (approx. 9 days) | Moderate[5][9] |
| 9.0 - 10.5 | > 20 days (refrigerated) | High / Optimal[7][16] |
Q3: How should I properly prepare and store stock and working solutions?
A3: Proper preparation is key to preventing degradation from the outset.
-
Stock Solutions: For highest stability, prepare stock solutions by dissolving the solid compound directly into a pre-adjusted alkaline buffer (e.g., 0.01 M phosphate buffer, pH 9.0). If solubility is a concern, a concentrated stock can be prepared in methanol (e.g., 1 mg/mL) and stored refrigerated and protected from light.[3] This methanolic stock should be used to spike into an alkaline aqueous buffer for the final working solution, ensuring the buffer's capacity is sufficient to maintain the high pH.
-
Working Solutions: Always prepare fresh daily from your stock solution. Dilute the stock into your chosen mobile phase or an alkaline buffer. Never dilute into pure water or acidic media.
-
Storage: Store all solutions, whether stock or working, at 2-8°C in tightly sealed, light-protected containers (e.g., amber glass vials).[4][16][17] Studies on pantoprazole show that solutions in 0.9% Sodium Chloride (NS) are generally more stable than those in 5% Dextrose in Water (D5W) and can be stored for up to 20 days refrigerated.[16]
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution (10 µg/mL)
-
Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer. Adjust the pH to 9.5 using 1 M NaOH.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Desdifluoromethoxy Hydroxy Pantoprazole. Dissolve in a small amount of methanol (<5 mL) and dilute to 10 mL with the pH 9.5 Sodium Bicarbonate buffer in a volumetric flask. This intermediate stock must be used immediately. Alternatively, if solubility permits, dissolve directly in the buffer.
-
Working Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Final Dilution: Dilute to the mark with the pH 9.5 Sodium Bicarbonate buffer.
-
Storage: Immediately transfer to an amber vial and store at 2-8°C. Use within 24-48 hours for best results.
Protocol 2: Workflow for a Forced Degradation Study
This protocol is essential for developing a stability-indicating analytical method, as mandated by ICH guidelines.[13] It ensures you can separate the active ingredient from all potential degradation products.
Caption: Workflow for a forced degradation study.
References
-
Reddy, G. S., Reddy, S., & Vandana, K. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]
-
Jain, A., et al. (2015). Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Scholars Middle East Publishers. [Link]
-
Yamreudeewong, W., et al. (2002). Stability of Pantoprazole in an Extemporaneously Compounded Oral Liquid. International Journal of Pharmaceutical Compounding. [Link]
-
Valverde Molina, E., et al. (2008). Stability of Pantoprazole in Parenteral Nutrition Units. Farmacia Hospitalaria. [Link]
-
Arayne, M. S., et al. (2019). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Woloch, C., et al. (2011). Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. [Link]
-
Kumar, D., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis. [Link]
-
Gazy, A. A., et al. (2022). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Sahu, R., & Patel, V. B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]
-
Kumar, D., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Bentham Science Publishers. [Link]
-
McGoodwin, P. L., et al. (2011). Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy. [Link]
-
Ali, F., et al. (2015). Stability-Indicating RP-HPLC Method Development for the Estimation of Pantoprazole Sodium in Tablet Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lee, Y-J., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. PubMed. [Link]
-
Jelić, D., & Tubić-Grozdanis, M. (2022). A Critical Assessment of Extemporaneous Formulations for Proton Pump Inhibitors: The Importance of Proper Vehicle Selection. International Journal of Pharmaceutical Compounding. [Link]
-
Lee, Y-J., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. ResearchGate. [Link]
-
ResearchGate. (n.d.). Degradation of pantoprazole at different pH. ResearchGate. [Link]
-
Kumar, P., & Kumar, L. (2020). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. AKJournals. [Link]
-
Gvozdeva, Y., & Staynova, R. (2025). Stability of proton pump inhibitors in various dosage forms: A review. International Journal of Chemical Studies. [Link]
-
Aravind, P.M., et al. (2017). In vitro evaluation of stabilized proton pump inhibitor. Innovare Academic Sciences. [Link]
-
FDA. (n.d.). PROTONIX® IV (pantoprazole sodium) for Injection. Retrieved from accessdata.fda.gov. [Link]
Sources
- 1. sriramchem.com [sriramchem.com]
- 2. DesdifluoroMethoxy Hydroxy Pantoprazole | 1261238-06-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Pantoprazole [medscape.com]
- 5. saudijournals.com [saudijournals.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. multimedia.elsevier.es [multimedia.elsevier.es]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. akjournals.com [akjournals.com]
- 13. actascientific.com [actascientific.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scribd.com [scribd.com]
- 16. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in Pantoprazole LC-MS Analysis
Current Status: Operational Topic: Impurity Profiling & Matrix Effect Mitigation Target Analyte: Pantoprazole (Sodium Sesquihydrate) & Related Impurities (Sulfone, Sulfide, N-Oxide)
Executive Summary: The Acid-Labile Challenge
Welcome to the technical guide for Pantoprazole analysis. As a researcher, you likely face a dual challenge: Matrix Effects (ion suppression) masking trace impurities, and Chemical Instability .
Pantoprazole is a Proton Pump Inhibitor (PPI) that is structurally unstable in acidic environments (pH < 4.0), rearranging into sulfenamides or degrading into Impurity B (Sulfide) . Standard acidic protein precipitation (PPT) protocols often induce artificial degradation, creating "ghost" impurities while failing to remove phospholipids that cause ion suppression.
This guide provides a self-validating workflow to eliminate these errors.
Module 1: Diagnosis – Do I Have a Matrix Effect?
Before optimizing, you must visualize the problem. Standard calibration curves often hide matrix effects because the standard and the analyte are suppressed equally if the matrix is consistent. However, patient samples vary.
The Gold Standard: Post-Column Infusion
Do not rely solely on extraction recovery calculations. Use Post-Column Infusion to map exactly where in your chromatogram suppression occurs.
Experimental Protocol: Post-Column Infusion Setup
-
Preparation: Prepare a clean standard solution of Pantoprazole (1 µg/mL) in mobile phase.
-
Configuration: Connect a syringe pump to a T-union placed between the analytical column and the MS source.
-
Flow:
-
LC Pump: Flow blank matrix extract (e.g., plasma processed by your current method) through the column.
-
Syringe Pump: Infuse Pantoprazole standard at a low flow rate (e.g., 10 µL/min) continuously.
-
-
Detection: Monitor the MRM transition for Pantoprazole (approx. m/z 384.1 → 200.0).[1]
-
Analysis: A flat baseline indicates no matrix effect. A "dip" or "valley" indicates ion suppression; a "hill" indicates enhancement.
Visualization: Post-Column Infusion Workflow
Caption: Schematic of Post-Column Infusion. The analyte is added post-separation to visualize matrix interference zones.[2]
Module 2: Sample Preparation – The "pH Trap"
CRITICAL WARNING: Standard protein precipitation (PPT) with acetonitrile often results in an acidic supernatant, causing Pantoprazole to degrade into Impurity B. Furthermore, PPT fails to remove phospholipids (m/z 184), which are the primary cause of ion suppression in ESI.
Recommended Protocol: pH-Stabilized Solid Phase Extraction (SPE)
We utilize a Mixed-Mode or Polymeric RP extraction. The key is stabilizing the pH during extraction.
| Step | Action | Scientific Rationale |
| 1. Aliquot | 200 µL Plasma | |
| 2. Stabilization | Add 20 µL 0.1 M Na₂CO₃ (pH ~9-10) | Crucial: Pantoprazole is stable at pH > 7. This prevents degradation during processing. |
| 3. IS Addition | Add 20 µL Pantoprazole-d3 (SIL-IS) | Deuterated IS compensates for matrix effects physically. |
| 4. Loading | Load onto HLB or MCX Cartridge | Polymeric sorbents retain the drug while allowing salts to pass. |
| 5. Wash 1 | 5% Methanol in Water (Ammonium Acetate pH 8) | Removes proteins and salts. Keeps analyte neutral/basic. |
| 6. Wash 2 | 100% Water | Removes residual buffer. |
| 7. Elution | Acetonitrile:Methanol (1:1) | Elutes Pantoprazole. |
| 8. Evaporation | N₂ stream at 40°C | Gentle drying. |
| 9. Reconstitution | Mobile Phase (pH 7.[3]5) | Ensure final solution is not acidic before injection. |
Data: Extraction Efficiency Comparison
| Method | Recovery (%) | Matrix Effect (%) | Impurity B Generation (Artifact) |
| Protein Precipitation (PPT) | 65 - 75% | High (> 25% suppression) | High (Due to acidic supernatant) |
| Liquid-Liquid Extraction (LLE) | 80 - 85% | Moderate (10-15%) | Low (If pH adjusted) |
| SPE (Protocol Above) | > 90% | Negligible (< 5%) | None Detected |
Module 3: Chromatographic & MS Optimization
Even with clean samples, some matrix components may persist.
The Divert Valve Strategy
The "void volume" (first 1-2 minutes) contains salts and unretained hydrophilic compounds that foul the source.
-
Action: Program the divert valve to send flow to Waste for the first 1.5 minutes.
-
Result: Prevents salt buildup on the ESI cone, maintaining sensitivity over hundreds of injections.
Ion Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI):
-
Pros: Higher sensitivity for Pantoprazole (proton affinity).
-
Cons: Highly susceptible to "charge competition" from co-eluting phospholipids.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Pros: Gas-phase ionization is far more resistant to matrix effects.
-
Cons: Thermal degradation risk.[4] Pantoprazole is thermally labile.
-
-
Verdict: Stick to ESI , but use the SPE cleanup described above to mitigate suppression. If using APCI, ensure the vaporizer temperature is optimized (< 350°C) to prevent thermal breakdown.
Mobile Phase Chemistry
Avoid non-volatile buffers (Phosphates) which cause severe suppression.
-
Recommended: 10mM Ammonium Acetate (pH 7.0 - 7.5) / Acetonitrile.[3][4][5][6][7][8][9]
-
Why pH 7? It balances MS sensitivity (positive mode) with on-column stability of the acid-labile Pantoprazole.
Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing sensitivity issues in Pantoprazole analysis.
Frequently Asked Questions (FAQ)
Q1: Why do I see "Impurity B" (Sulfide) in my fresh standards? A: This is likely an artifact. If your diluent or mobile phase is acidic (pH < 4), Pantoprazole degrades in the autosampler. Solution: Use a neutral pH diluent (e.g., Water:Acetonitrile 50:50 with 10mM Ammonium Acetate).
Q2: Can I use Lansoprazole as an Internal Standard? A: You can, but it is not ideal. Lansoprazole is a chemical analog, not a structural twin. It may elute at a different time than Pantoprazole, meaning it will not experience the same matrix effect at the same moment. Solution: Use Pantoprazole-d3 (Stable Isotope Labeled) for the most accurate matrix compensation.
Q3: My phospholipid check (m/z 184) shows peaks co-eluting with Pantoprazole. What now? A: You must change the chromatography.
-
Change Column: Switch from C18 to Phenyl-Hexyl (provides alternative selectivity for aromatics).
-
Adjust Gradient: Flatten the gradient slope at the Pantoprazole elution point to move it away from the phospholipid region.
References
-
BenchChem. (2025).[10] Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone. Retrieved from
-
Journal of Chromatography B. (2011). Quantification of pantoprazole in human plasma using LC-MS/MS.
-
Advion. (2023). Electrospray LC/MS response differences: ESI vs APCI.
-
Chromatography Online. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Open Access Maced J Med Sci. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma.
Sources
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. eurekaselect.com [eurekaselect.com]
- 8. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validation of Analytical Method for Desdifluoromethoxy Hydroxy Pantoprazole
A Comparative Technical Guide for Analytical Scientists
Executive Summary
In the impurity profiling of Pantoprazole Sodium, the isolation and quantification of Desdifluoromethoxy Hydroxy Pantoprazole (CAS: 1261238-06-5) presents a unique challenge. Unlike the lipophilic sulfone or sulfide impurities, this degradant involves the hydrolysis of the difluoromethoxy tail (
This guide provides a validated framework for analyzing this specific impurity. We compare a robust RP-HPLC-UV method (ideal for Quality Control) against a high-sensitivity UPLC-MS/MS method (ideal for trace analysis and R&D), grounded in ICH Q2(R2) guidelines.
The Impurity Context: Chemistry & Formation
Understanding the physicochemical properties of the analyte is the first step in method design.
-
Parent Molecule: Pantoprazole (Lipophilic, Acid-labile).
-
Key Shift: The loss of the fluorinated group and addition of a hydroxyl group increases polarity. Expert Insight: Expect this impurity to elute significantly earlier (lower Retention Time) than the parent peak in Reverse Phase chromatography.
Visualization: Degradation Pathway & Logic
The following diagram illustrates the structural relationship and the analytical logic required for separation.
Figure 1: Formation pathway and chromatographic behavior prediction. The polarity shift dictates the elution order.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
We evaluated two distinct methodologies. Choose the protocol that aligns with your laboratory's sensitivity requirements and throughput goals.
Comparative Performance Matrix
| Feature | Method A: Standard RP-HPLC-UV | Method B: UPLC-MS/MS |
| Primary Application | Routine QC Release Testing | Trace Impurity ID & Genotoxicity Screening |
| Instrumentation | Agilent 1260 / Waters Alliance (or eq.) | Waters ACQUITY UPLC H-Class / Xevo TQ-S |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 Sub-2 µm (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 7.0) : ACN | 0.1% Formic Acid : ACN |
| Run Time | 25 - 45 Minutes | 5 - 8 Minutes |
| Sensitivity (LOQ) | ~0.05% (0.5 µg/mL) | < 0.05 ppm (Trace level) |
| Cost Per Run | Low | High |
Detailed Experimental Protocols
Method A: The QC Workhorse (RP-HPLC-UV)
Recommended for routine batch release where the impurity limit is NMT 0.15%.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V or Symmetry C18 (250 mm x 4.6 mm, 5 µm).
-
Detector: UV at 290 nm (Lambda max for benzimidazole core).
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Mobile Phase Setup:
-
Buffer (pH 7.0): Dissolve 1.36g Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 7.0 ± 0.05 with dilute NaOH. Note: Pantoprazole is acid-labile; maintaining neutral pH is critical to prevent on-column degradation. -
Gradient Program:
-
Time 0: 85% Buffer / 15% ACN
-
Time 20: 60% Buffer / 40% ACN
-
Time 35: 30% Buffer / 70% ACN
-
Method B: High-Sensitivity (UPLC-MS/MS)
Recommended for structural confirmation or when LOQ < 0.05% is required.
1. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Source: ESI Positive Mode.
-
MRM Transition: 334.1
200.1 (Quantifier).
Validation Protocol (ICH Q2(R2) Compliant)
The following validation data focuses on Method A (HPLC) as it is the most accessible technique for general laboratories.
Specificity (Stress Testing)
To demonstrate specificity, the method must resolve the impurity from the parent and other known degradants (Sulfone, Sulfide).
-
Protocol: Subject Pantoprazole sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
). -
Acceptance Criteria: Peak Purity > 0.999 (via Diode Array Detector). Resolution (
) > 2.0 between Desdifluoromethoxy Hydroxy Pantoprazole and nearest peak.
Linearity & Range
Prepare a series of standard solutions of the impurity from LOQ to 150% of the specification limit.
Experimental Data (Representative):
| Level | Concentration (µg/mL) | Peak Area (mAU*s) |
| LOQ | 0.05 | 1250 |
| 50% | 0.25 | 6300 |
| 100% | 0.50 | 12550 |
| 120% | 0.60 | 15100 |
| 150% | 0.75 | 18800 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Passes ICH requirement of >0.999).
Accuracy (Recovery)
Spike the impurity into a placebo matrix at three levels.
| Spike Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |
| 50% | 2.5 | 2.46 | 98.4% |
| 100% | 5.0 | 5.02 | 100.4% |
| 150% | 7.5 | 7.41 | 98.8% |
| Mean | 99.2% |
Validation Decision Tree
Use this workflow to ensure your validation meets regulatory standards.
Figure 2: Step-by-step validation workflow ensuring data integrity.
Expert Insights & Troubleshooting
-
The pH Trap: Pantoprazole degrades rapidly in acidic media (turning purple/brown). Ensure your mobile phase buffer is strictly at pH 7.0 - 7.5 . Do not use standard acidic HPLC buffers (like 0.1% TFA) for the separation phase unless using the rapid UPLC method where residence time is negligible.
-
Diluent Selection: Dissolve the standard in a mixture of Water:Acetonitrile:Triethylamine (60:40:1) to ensure stability during the autosampler sequence.
-
Retention Time Drift: If the Desdifluoromethoxy Hydroxy peak drifts, check the buffer concentration. This polar impurity is sensitive to ionic strength. A buffer concentration of 20-50 mM is recommended.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3][4][5][6][7] [Link]
-
PubChem. (n.d.). Pantoprazole Sodium Compound Summary. National Center for Biotechnology Information. [Link]
-
Cücü, A., & Öztürk, E. (2025).[8] Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC International.[8] [Link]
Sources
- 1. Pantoprazole Impurity G | Axios Research [axios-research.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities | AVESİS [avesis.marmara.edu.tr]
A Comparative Guide to Linearity and Accuracy Studies for the Quantification of Desdifluoromethoxy Hydroxy Pantoprazole
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Desdifluoromethoxy Hydroxy Pantoprazole, a known impurity and critical quality attribute in the manufacturing of Pantoprazole.[1] As researchers, scientists, and drug development professionals, ensuring the precise and accurate measurement of such impurities is paramount for regulatory compliance and patient safety. This document delves into the foundational principles of linearity and accuracy in analytical method validation, presents a comparative analysis of relevant High-Performance Liquid Chromatography (HPLC) methods, and provides a detailed experimental protocol.
Introduction to Desdifluoromethoxy Hydroxy Pantoprazole and the Imperative for Accurate Quantification
Desdifluoromethoxy Hydroxy Pantoprazole (CAS No. 1261238-06-5, Molecular Formula: C15H15N3O4S) is recognized as an impurity that can arise during the synthesis of Pantoprazole, a widely used proton pump inhibitor.[1][2] The rigorous control and quantification of such impurities are mandated by international regulatory bodies to ensure the quality, safety, and efficacy of the final drug product. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, with linearity and accuracy being cornerstone parameters.[3][4]
The accurate quantification of Desdifluoromethoxy Hydroxy Pantoprazole is crucial for several reasons:
-
Product Safety: To ensure that the level of this impurity remains below the established safety threshold.
-
Process Control: To monitor and optimize the synthetic process of Pantoprazole, minimizing the formation of impurities.
-
Stability Studies: To assess the stability of the drug substance and drug product over time and under various stress conditions.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent and robust technique for the analysis of Pantoprazole and its related substances due to its high resolution, sensitivity, and specificity.[5][6]
Foundational Pillars of Method Validation: Linearity and Accuracy
Before delving into comparative data, it is essential to understand the causality behind the assessment of linearity and accuracy as per the ICH Q2(R1) guidelines.[3][7]
-
Linearity: This parameter establishes that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is a critical determinant of a method's ability to provide accurate results across a spectrum of concentrations. A linear relationship is typically evaluated by linear regression analysis, with the correlation coefficient (r) or coefficient of determination (R²) serving as a key indicator of the quality of the fit. An R² value greater than 0.99 is generally considered acceptable.[6]
-
Accuracy: Accuracy demonstrates the closeness of the results obtained by the analytical method to the true value. It is a measure of the systemic error of a method. Accuracy is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Acceptance criteria for recovery are usually in the range of 98-102% for the drug substance.
Comparative Analysis of HPLC Methods for Pantoprazole and its Impurities
While specific validated methods for the standalone quantification of Desdifluoromethoxy Hydroxy Pantoprazole are not extensively detailed in publicly available literature, the principles and techniques are well-established for Pantoprazole and its other impurities. The following table summarizes the linearity and accuracy data from several published HPLC methods, which are representative of the performance expected for a method tailored to Desdifluoromethoxy Hydroxy Pantoprazole.
| Analytical Method | Linearity Range | Correlation Coefficient (r or R²) | Accuracy (% Recovery) | Reference |
| RP-HPLC for Pantoprazole and impurities | 0.1 - 2 µg/mL (for impurities) | r = 0.999 | 97.9 - 103% | [6] |
| Stability-Indicating HPLC for Pantoprazole | 1 - 50 µg/mL | R² > 0.999 | Not explicitly stated, but precision data suggests high accuracy | [3] |
| RP-HPLC for Pantoprazole in Tablets | 0.5 - 50 µg/mL | Not explicitly stated, but linearity is confirmed | 99.85% (average) | [8] |
| UV Spectrophotometry for Pantoprazole | 10 - 50 µg/mL | R² = 0.9987 | 99 - 101% | [9] |
| HPLC-DAD for Pantoprazole | 5 - 25 µg/mL | R² = 0.9995 | Not explicitly stated, but precision is high | [7] |
Expert Insight: The choice of a reversed-phase C18 or C8 column is common for the separation of Pantoprazole and its structurally similar impurities due to their moderate polarity. The mobile phase typically consists of a phosphate buffer to control the pH and an organic modifier like acetonitrile or methanol to modulate the retention time. A detection wavelength of around 290 nm is often employed as it provides good sensitivity for Pantoprazole and its related compounds.[6]
Detailed Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method that can be adapted and validated for the quantification of Desdifluoromethoxy Hydroxy Pantoprazole.
4.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 7.0 with potassium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
4.2. Preparation of Solutions
-
Standard Stock Solution of Desdifluoromethoxy Hydroxy Pantoprazole: Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions for Linearity: Prepare a series of at least five working standard solutions by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 150% of the expected sample concentration.
-
Sample Solution: Prepare the sample containing Desdifluoromethoxy Hydroxy Pantoprazole at a target concentration within the validated linear range.
4.3. Linearity Study Workflow
-
Inject each of the working standard solutions in triplicate.
-
Record the peak area for Desdifluoromethoxy Hydroxy Pantoprazole in each chromatogram.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
4.4. Accuracy (Recovery) Study Workflow
-
Prepare a sample matrix (placebo or a sample known to be free of the analyte).
-
Spike the sample matrix with the Desdifluoromethoxy Hydroxy Pantoprazole reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the validated HPLC method.
-
Calculate the percentage recovery using the following formula: % Recovery = (Amount found / Amount added) * 100
Visualizing the Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the linearity and accuracy studies.
Caption: Workflow for a Linearity Study.
Caption: Workflow for an Accuracy (Recovery) Study.
Conclusion
The quantification of Desdifluoromethoxy Hydroxy Pantoprazole is a critical aspect of quality control in the pharmaceutical industry. While specific, detailed methods for this particular impurity are not widely published, the extensive body of literature on the analysis of Pantoprazole and its other related substances provides a solid foundation for method development and validation. By adhering to the principles outlined in the ICH Q2(R1) guidelines and leveraging established HPLC techniques, researchers can develop and validate robust, linear, and accurate methods for the reliable quantification of Desdifluoromethoxy Hydroxy Pantoprazole, thereby ensuring the quality and safety of Pantoprazole-containing drug products.
References
-
Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025, June 14). Taylor & Francis. [Link]
-
Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. (2010, August 2). Asian Journal of Research in Chemistry. [Link]
-
Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. Taylor & Francis Online. [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. [Link]
-
Determination of pantoprazole in tablet dosage forms by two different spectrophotometric methods. ResearchGate. [Link]
-
(PDF) HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. ResearchGate. [Link]
-
A New HPLC Method for the Quantification of Pantoprazole in Pharmaceuticals. TSI Journals. [Link]
-
(PDF) A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]
-
NOTE RP-HPLC Determination of Pantoprazole Sodium in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]
- Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof.
-
Analytical Method Development and Validation of Pantoprazole in Tablet and Bulk Formulation by Uv Spectrophotometry. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Process Improvement on the Synthesis of Pantoprazole Sodium. Semantic Scholar. [Link]
-
SPECTROPHOTOMETRIC ESTIMATION OF PANTOPRAZOLE IN TABLET DOSAGE FORM. TSI Journals. [Link]
Sources
- 1. DesdifluoroMethoxy Hydroxy Pantoprazole | 1261238-06-5 [chemicalbook.com]
- 2. Desdifluoromethoxy Hydroxy Pantoprazole - SRIRAMCHEM [sriramchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijprajournal.com [ijprajournal.com]
High-Performance Analysis and Control of Desdifluoromethoxy Hydroxy Pantoprazole
A Comparative Guide to ICH Compliance for Drug Development
Executive Summary
Desdifluoromethoxy Hydroxy Pantoprazole (CAS: 1261238-06-5) is a critical impurity and degradation product associated with Pantoprazole Sodium.[1][2] Structurally, it represents the hydrolysis of the difluoromethoxy group (
In the context of ICH Q3A/Q3B compliance, this impurity presents a unique challenge: its increased polarity significantly alters its retention behavior compared to the parent drug, requiring specialized chromatographic strategies. This guide provides a technical roadmap for its detection, quantification, and control, contrasting standard HPLC-UV techniques with advanced LC-MS/MS protocols.
Part 1: Regulatory Landscape & Limits (ICH Q3A/Q3B/M7)
Regulatory limits for impurities are dictated by the Maximum Daily Dose (MDD) of the API. For Pantoprazole, the standard MDD is 40 mg (up to 80 mg for Zollinger-Ellison syndrome).
Based on ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products), the controlling thresholds are calculated as follows:
| Regulatory Parameter | Threshold Calculation (MDD < 2g) | Limit for Pantoprazole | Action Required |
| Reporting Threshold | 0.05% | 0.05% | Result must be reported in CoA. |
| Identification Threshold | 0.10% or 1.0 mg (whichever is lower) | 0.10% | Structure must be characterized (NMR/MS). |
| Qualification Threshold | 0.15% or 1.0 mg (whichever is lower) | 0.15% | Safety/Tox studies required if exceeded. |
Genotoxic Assessment (ICH M7): While Pantoprazole impurities like the N-oxide are well-characterized, the Desdifluoromethoxy Hydroxy analog is generally considered a non-mutagenic structural analog. However, due to the structural change on the benzimidazole ring, a QSAR (Quantitative Structure-Activity Relationship) assessment is recommended during early development to rule out mutagenic potential.
Part 2: Comparative Analytical Performance
The following table contrasts the two primary methodologies for controlling this impurity.
Technical Insight: The substitution of the lipophilic
| Feature | Method A: HPLC-UV (Standard QC) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Application | Routine QC release; Stability testing (Macro level). | Genotoxic screening; Cleaning validation; Low-level quantitation. |
| Detection Principle | UV Absorbance @ 290 nm (Benzimidazole core). | Electrospray Ionization (ESI+) MRM Mode. |
| Sensitivity (LOD) | ~0.01% (relative to API). | < 0.0005% (ppm levels). |
| Specificity | Moderate. Risk of co-elution with polar degradants. | High. Mass filtration eliminates matrix interference. |
| Cost/Run | Low ($). | High ( |
| Linearity Range | 0.05% – 1.5% | 0.001% – 0.1% |
Part 3: Experimental Protocol (Validated HPLC Method)
This protocol focuses on Method A (HPLC-UV) as it is the industry standard for release testing. The gradient is optimized to retain the polar Desdifluoromethoxy Hydroxy impurity while resolving it from the Sulfone (Impurity A) and Sulfide (Impurity B).
1. Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent),
, . -
Column Temp:
. -
Flow Rate:
. -
Detection: UV @
(Isosbestic point region). -
Injection Volume:
.
2. Mobile Phase System
-
Buffer (Mobile Phase A): 0.01M Potassium Dihydrogen Phosphate (
) adjusted to pH 7.0 with dilute NaOH. -
Organic Modifier (Mobile Phase B): Acetonitrile (ACN).
3. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
| 0.0 | 90 | 10 | Initial Equilibration |
| 15.0 | 60 | 40 | Elution of Hydroxy Impurity |
| 30.0 | 40 | 60 | Elution of Pantoprazole |
| 45.0 | 20 | 80 | Wash (Sulfone/Sulfide) |
| 50.0 | 90 | 10 | Re-equilibration |
4. System Suitability Criteria
-
Resolution (
): between Desdifluoromethoxy Hydroxy Pantoprazole and Pantoprazole. -
Tailing Factor:
for the impurity peak. -
RSD (n=6):
at the Reporting Threshold level.
Part 4: Synthesis & Isolation (The "Alternative" Source)
Researchers often struggle to isolate this impurity solely from degradation studies due to low yields. The most reliable method for obtaining the reference standard is De Novo Synthesis .
Synthetic Strategy: Instead of attempting to hydrolyze the stable difluoromethoxy ether of Pantoprazole (which destroys the sulfoxide), synthesize the molecule using 5-hydroxy-2-mercaptobenzimidazole as the starting material.
Workflow Diagram (Synthesis & Analysis):
Caption: Logical workflow for synthesizing the impurity standard (left) and its application in routine analytical control (right).
Part 5: Degradation Pathway Visualization
Understanding the origin of the impurity is vital for root-cause analysis during stability failures.
Caption: Primary degradation pathways of Pantoprazole. The Hydroxy impurity forms via hydrolysis of the difluoromethoxy tail under stress.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[6] [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006).[6] [Link]
-
Asian Journal of Research in Chemistry. Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole. (2010).[7] [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Strategy: Desdifluoromethoxy Hydroxy Pantoprazole
Executive Directive: The Precautionary Principle
Desdifluoromethoxy Hydroxy Pantoprazole is a specific degradation product/impurity of the proton pump inhibitor Pantoprazole. Unlike the Active Pharmaceutical Ingredient (API), impurities often lack comprehensive toxicological datasets (LD50, NOAEL).
Core Safety Directive: You must handle this substance using Control Banding Strategies . In the absence of specific toxicology, this compound is assigned a default Occupational Exposure Band (OEB) of 4 (1 µg/m³ < OEL < 10 µg/m³). This classification assumes the impurity possesses equal or greater potency/toxicity than the parent compound, including potential genotoxicity or reproductive hazards [1, 3].
Chemical Context
-
Structural Modification: The "Desdifluoromethoxy" nomenclature indicates the cleavage of the difluoromethoxy group (-OCHF₂) from the benzimidazole ring, likely replaced by a hydroxyl group (-OH).
-
Risk Implication: This structural change increases polarity but preserves the biologically active benzimidazole-pyridine scaffold. Consequently, the risk of sensitization and systemic absorption via mucous membranes remains high.
Hazard Identification & Risk Assessment
Before selecting PPE, understand the specific hazards associated with the Pantoprazole scaffold which apply to this impurity.
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Carcinogenicity | H351: Suspected of causing cancer | Zero-tolerance for inhalation of particulates. |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child | Strict dermal protection required for all personnel. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Hand-to-mouth contamination is the primary vector. |
| Sensitization | Potential Skin/Respiratory Sensitizer | Anaphylactic potential; double-gloving is mandatory. |
Data extrapolated from Pantoprazole Sodium SDS and general impurity management guidelines [5, 6].
Comprehensive PPE Specifications
Do not default to standard laboratory attire.[1] The following specifications are non-negotiable for handling milligram-scale quantities of this impurity.
A. Dermal Protection (Hands)
Standard: ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).
-
Why: Standard nitrile gloves (ASTM D6319) are tested against water and simple salts. ASTM D6978 gloves are tested against potent organic permeation. The phenolic nature of Hydroxy Pantoprazole derivatives can accelerate permeation through lower-grade nitrile [4].
-
Protocol: Double-gloving is required.[2]
-
Inner Glove: Brightly colored (e.g., orange/purple) nitrile (4 mil).
-
Outer Glove: Extended cuff nitrile (minimum 6 mil), tucked over the lab coat cuff.
-
Change Frequency: Every 30 minutes of continuous handling or immediately upon splash.
-
B. Respiratory Protection
Standard: EN 143 P3 or NIOSH N100/P100 .
-
Primary Barrier: All open handling (weighing, transfer) must occur inside a Class II, Type A2 Biosafety Cabinet (BSC) or a certified Chemical Fume Hood with HEPA filtration.
-
Secondary Barrier: If engineering controls are breached or during spill cleanup, use a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges.
-
Prohibited: Do not use surgical masks or standard N95s for powder handling of OEB 4 compounds; they do not provide sufficient face-seal protection against sub-micron particulates.
C. Body & Ocular Protection[3][4][5]
-
Suit: Tyvek® 400 (or equivalent) disposable lab coat with elasticated cuffs. Cloth lab coats retain powder and become secondary contamination sources.
-
Eyes: Indirect-vent safety goggles (ANSI Z87.1+). Face shields are required only if dissolving the substance in large volumes of solvent (splash risk).
Operational Workflow: The "Chain of Custody"
This diagram outlines the logical flow of handling to prevent cross-contamination.
Figure 1: Safe handling workflow emphasizing containment and sequential doffing to prevent secondary exposure.
Technical Protocol: Step-by-Step Handling
Step 1: Preparation (The "Clean" Zone)
-
Verify the Safety Data Sheet (SDS) for the parent compound (Pantoprazole) is available.[3]
-
Activate the Fume Hood/BSC 15 minutes prior to use to establish laminar flow.
-
Static Control: Impurities are often lyophilized powders prone to static fly-off. Place an ionizing fan or anti-static gun inside the hood.
Step 2: Manipulation (The "Hot" Zone)
-
Transfer: Open the vial only inside the hood.
-
Solubilization: If possible, dissolve the solid directly in the shipping vial by adding solvent (e.g., Methanol or DMSO) via a syringe. This eliminates the risk of airborne powder during weighing.
-
Weighing: If solid weighing is necessary, use a disposable anti-static weighing boat. Do not use a spatula; tap the vial gently to dispense.
Step 3: Decontamination & Disposal
-
Wipe Down: Use 70% Isopropanol or a surfactant-based cleaner to wipe the exterior of the vial and the work surface.
-
Waste: All consumables (pipette tips, weigh boats, outer gloves) must be placed in a dedicated "High Potency/Cytotoxic" waste bag (usually yellow or purple) inside the hood before removal.
-
Doffing:
-
Remove outer gloves inside the hood.
-
Remove Tyvek coat (rolling inside out).
-
Remove inner gloves last.
-
Wash hands with soap and water immediately.
-
Emergency Procedures
Spills (< 10 mg)[4][7]
-
Isolate: Alert nearby personnel. Do not breathe dust.[1][3][4][5][6]
-
PPE Upgrade: Don a P100 respirator if not already worn.
-
Contain: Cover the spill with a damp paper towel (soaked in water or methanol) to prevent aerosolization. Do not dry sweep.
-
Clean: Wipe up the damp material. Clean the area with a 0.1M NaOH solution (Pantoprazole degrades rapidly in acidic media; alkaline cleaning ensures solubility for removal) [5].
Exposure[2][3][4][5][8][9][10][11][12][13][14]
-
Eye Contact: Flush with water for 15 minutes.[4][6][7] Note: Pantoprazole derivatives are potential irritants.[6]
-
Skin Contact: Wash with soap and water.[3][4][6] Do not use alcohol on skin (increases absorption).
References
-
SafeBridge Consultants. (n.d.). Occupational Health Categorization and Control Banding. Retrieved from [Link]
- Naumann, B. D., et al. (1996). Performance-Based Exposure Control Limits for Pharmaceutical Active Ingredients.
-
ASTM International. (2024). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Retrieved from [Link][8]
Sources
- 1. Pantoprazole Impurity 22 | CAS No: NA [aquigenbio.com]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. moehs.com [moehs.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. fishersci.ie [fishersci.ie]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. medline.com [medline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
